(s)-(+)-n-Benzylserine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S)-2-(benzylazaniumyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
CTSBUHPWELFRGB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[NH2+][C@@H](CO)C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]C(CO)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: (S)-2-(benzylamino)-3-hydroxypropanoic acid (N-Benzyl-L-Serine)
Introduction: The Chiral Scaffold
(S)-2-(benzylamino)-3-hydroxypropanoic acid, commonly known as N-Benzyl-L-serine , represents a critical chiral building block in medicinal chemistry. Unlike simple amino acids, the N-benzyl modification modulates the electronic and steric environment of the amine, making it a versatile intermediate for the synthesis of
This guide provides a rigorous technical analysis of the molecule, focusing on its identification, robust synthesis via reductive amination, and its strategic application in drug development.
Nomenclature & Chemical Identity
Accurate identification is paramount when sourcing or citing this compound, as generic CAS numbers often refer to the racemic mixture or the methyl ester derivative.
Synonyms and Identifiers Table
| Identifier Type | Value | Notes |
| Common Name | N-Benzyl-L-serine | Preferred trivial name.[1][2][3] |
| IUPAC Name | (2S)-2-(benzylamino)-3-hydroxypropanoic acid | Systematic name.[4] |
| CAS Number | 17136-45-7 | Specific to the (S)-enantiomer (L-form). |
| Racemic CAS | 106910-76-3 | Avoid for stereoselective applications. |
| Methyl Ester CAS | 123639-56-5 | Common derivative found in catalogs. |
| Abbreviation | Bzl-L-Ser-OH | Common in peptide chemistry. |
| Molecular Formula | C | |
| Molecular Weight | 195.22 g/mol | |
| SMILES | O=C(O)CO | Encodes (S)-chirality.[4] |
Chemical Structure & Stereochemistry
The molecule retains the L-configuration of natural serine. The benzyl group is attached to the
Caption: Structural dissection of N-Benzyl-L-serine highlighting functional zones for chemical modification.
Synthesis Protocol: Reductive Amination
Direct alkylation of L-serine with benzyl chloride often leads to over-alkylation (formation of N,N-dibenzyl species) and potential racemization. The reductive amination pathway is the industry standard for high-fidelity synthesis, ensuring mono-alkylation and retention of stereochemistry.
Mechanism & Causality
-
Imine Formation: L-Serine reacts with benzaldehyde under basic conditions to form a Schiff base (imine). This step is reversible; equilibrium must be driven forward.
-
Reduction: The imine is reduced in situ using Sodium Borohydride (NaBH
). NaBH is chosen over stronger reducing agents (like LiAlH ) to prevent reduction of the carboxylic acid or ester groups.
Step-by-Step Methodology
Reagents: L-Serine (1.0 eq), Benzaldehyde (1.1 eq), NaOH (1.0 eq), NaBH
-
Solubilization: Dissolve L-Serine in 1M NaOH (1 eq) to deprotonate the carboxylic acid, enhancing solubility in the aqueous medium.
-
Imine Formation: Add Benzaldehyde (1.1 eq) to the solution.[3] Stir at room temperature for 1–2 hours.
-
Observation: The solution may become cloudy or change color as the Schiff base forms.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Slowly add NaBH
(1.5 eq) portion-wise.-
Critical Control: Addition must be slow to manage hydrogen gas evolution and exotherm, which could degrade the imine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quenching & Workup:
-
Neutralize carefully with 1M HCl to pH ~7.
-
Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and benzyl alcohol (byproduct).
-
Adjust aqueous phase to pH ~5 (isoelectric point) to precipitate the zwitterionic product.
-
Filter, wash with cold water/acetone, and dry.
-
Caption: Two-stage reductive amination workflow preventing over-alkylation.
Applications in Drug Discovery
Chiral Ligand Synthesis (Salen Complexes)
N-Benzyl-L-serine is a precursor for Salen-type ligands used in asymmetric catalysis. The free hydroxyl group allows for coordination to metal centers (e.g., Co, Mn), while the chiral center induces stereoselectivity in reactions such as:
-
Hydrolytic Kinetic Resolution (HKR) of epoxides.
-
Enantioselective cyclopropanations.
Heterocycle Formation
The 1,2-amino alcohol motif is ideal for ring closure:
-
Oxazolidinones: Reaction with phosgene or CDI yields chiral oxazolidinones, used as chiral auxiliaries (Evans auxiliaries) or antibiotics (Linezolid analogs).
-
Morpholines: Reaction with epoxides or halo-ethers yields chiral morpholines, a common pharmacophore in antidepressants and NK1 antagonists.
Tetrahydropteridine Synthesis
Research indicates N-Benzyl-L-serine is an intermediate in the synthesis of (6S)-tetrahydrofolate analogs.[2] The benzyl group protects the amine during the condensation with pyrimidine precursors, allowing for controlled construction of the pteridine ring system found in antifolates (cancer chemotherapy).
Analytical Characterization
To validate the synthesis of CAS 17136-45-7, compare experimental data against these expected values:
-
Physical State: White to off-white crystalline solid.
-
1H NMR (D2O/NaOD):
- 7.30–7.45 (m, 5H, Aromatic Ph -).
- 3.65–3.80 (d/m, 2H, Benzylic -N-CH2 -Ph).
- 3.50–3.60 (m, 2H, Side chain -CH2 -OH).
-
3.10–3.20 (t, 1H,
-proton -N-CH -COO).
-
Mass Spectrometry (ESI+):
-
[M+H]+ = 196.1 m/z.
-
[M+Na]+ = 218.1 m/z.[4]
-
References
-
PubChem. (S)-2-(benzylamino)-3-hydroxypropanoic acid Compound Summary. [Link]
-
Royal Society of Chemistry. Synthesis of O-benzyl-L-serine and derivatives (Supporting Info). [Link]
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. WO1993019069A1 - Intermediates and a process for synthesis of tetrahydropteridine c6-stereoisomers, including (6s)-tetrahydrofolate and n5-formyl-(6s)-tetrhydrofolate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - (2s)-2-(benzylamino)-3-hydroxypropanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]
N-Benzyl-L-Serine: Solubility Profile & Physicochemical Guide
[1]
Executive Summary
N-benzyl-L-serine (2-benzylamino-3-hydroxypropanoic acid) serves as a critical chiral building block in the synthesis of anticonvulsants (e.g., Lacosamide precursors) and peptide mimetics.[1] Its solubility behavior is governed by a "tug-of-war" between its polar zwitterionic core (amino acid backbone) and its hydrophobic benzyl side chain.[1]
Unlike standard aliphatic amino acids, the benzyl group significantly lowers water solubility at the isoelectric point (pI), necessitating pH-modulated extraction strategies or mixed-solvent recrystallization for effective purification.
Physicochemical Profile
Understanding the fundamental properties is a prerequisite for predicting solubility behavior. N-benzyl-L-serine exists as a stable zwitterion in the solid state, resulting in a high melting point and poor solubility in non-polar organic solvents.[1]
| Property | Value / Characteristic | Relevance to Solubility |
| CAS Number | 17136-45-7 | Unique Identifier (Distinct from O-benzyl: 4726-96-9) |
| Molecular Formula | MW: 195.22 g/mol | |
| Physical State | White Crystalline Solid | High lattice energy requires polar protic solvents to dissolve.[1] |
| Melting Point | 223–225 °C (Dec.) | Indicates strong intermolecular ionic bonding (Zwitterion).[1] |
| pKa (Estimated) | Solubility is highly pH-dependent.[1] | |
| LogP (Estimated) | -0.5 to +0.5 | More lipophilic than L-Serine (-3.[1]07) but still hydrophilic compared to neutral organics.[1] |
| Isoelectric Point (pI) | Minimum Solubility Zone. The compound precipitates most readily here.[1] |
Solubility Landscape
The solubility of N-benzyl-L-serine is non-linear and heavily dependent on the solvent's ability to disrupt the crystal lattice's ionic interactions.[1]
Water vs. Organic Solvents
The following table summarizes the thermodynamic solubility trends based on polarity and protonation state.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous (Neutral) | Water (pH 6-7) | Sparingly Soluble (~10 mg/mL) | At pI, the net charge is zero.[1] Lattice energy > Solvation energy. Ultrasonic agitation often required.[1] |
| Aqueous (Acidic) | 1M HCl | Highly Soluble | Forms Cationic Hydrochloride salt ( |
| Aqueous (Basic) | 1M NaOH | Highly Soluble | Forms Anionic Sodium salt ( |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | Soluble, especially when hot. The hydroxyl group aids solvation. Ideal for recrystallization.[1] |
| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constant disrupts zwitterionic lattice. |
| Chlorinated | Dichloromethane (DCM) | Insoluble (as Zwitterion) | Cannot solvate the ionic charges.[1] Note: Soluble if N-protected (e.g., N-Boc).[1] |
| Non-Polar | Hexane, Toluene, EtAc | Insoluble | Used as "Antisolvents" to crash out the product from alcohols. |
The "Zwitterionic Switch" Mechanism
The solubility is dictated by the protonation state of the amine and carboxylic acid.
-
pH < 2: Species is Cationic .[1] High water solubility.
-
pH ~ 6: Species is Zwitterionic .[1] Low water solubility (Precipitation zone).[1]
-
pH > 10: Species is Anionic .[1] High water solubility.
Figure 1: The pH-dependent solubility equilibrium of N-benzyl-L-serine.[1] Manipulation of pH is the primary method for extraction and isolation.
Experimental Protocols
Protocol A: Purification via Isoelectric Precipitation
This method exploits the low solubility of the zwitterion at pH 5-6 to isolate the compound from reaction mixtures (e.g., reductive amination).
-
Dissolution: Dissolve the crude reaction mixture (often containing Na salts) in minimal distilled water.
-
Acidification/Basification:
-
If starting from basic solution (NaOH), slowly add 2M HCl while stirring.
-
If starting from acidic solution (HCl salt), slowly add 2M NaOH or saturated
.
-
-
Monitoring: Continuously monitor pH. As the pH approaches 5.5 - 6.0 , a white precipitate (N-benzyl-L-serine) will form.[1]
-
Aging: Cool the slurry to 0–4 °C and stir for 1 hour to maximize yield (lowers kinetic solubility).
-
Filtration: Filter the solid and wash with cold water (removes inorganic salts) followed by cold ethanol (removes organic impurities).[1]
-
Drying: Vacuum dry at 40 °C.
Protocol B: Recrystallization (Solvent/Anti-Solvent)
For high-purity applications (e.g., analytical standards), recrystallization removes trace impurities.[1]
-
Solvent Selection: Use Methanol (good solubility hot, moderate cold) or Ethanol/Water (90:10) .[1]
-
Dissolution: Suspend the crude solid in Methanol (approx. 10 mL per gram). Heat to reflux (65 °C) until fully dissolved.
-
Note: If insoluble particulates remain, filter while hot.
-
-
Anti-Solvent Addition: Remove from heat. While still warm, dropwise add Ethyl Acetate or Diethyl Ether until a faint turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.
-
Collection: Collect crystals via vacuum filtration.
Synthesis & Application Context
N-benzyl-L-serine is typically synthesized via the reductive amination of L-Serine with Benzaldehyde using
Why Solubility Matters Here:
-
Reaction Medium: The reaction is often performed in Methanol/Water or NaOH(aq) . The starting material (L-Serine) is water-soluble; the product (N-benzyl-L-serine) is less water-soluble and may precipitate during the reaction if the pH drops, potentially trapping impurities.[1]
-
Work-up: The standard work-up involves washing the aqueous phase with organic solvents (DCM/EtAc) to remove unreacted benzaldehyde (which is soluble in organics).[1] The product remains in the aqueous phase (at high/low pH) or precipitates (at neutral pH).
Figure 2: Purification workflow utilizing the solubility differential between impurities (organic soluble) and the product (pH-dependent water solubility).
References
-
PubChem. (2025).[1][3] O-benzyl-L-serine (Compound Summary for CAS 4726-96-9 and related isomers). National Library of Medicine. Retrieved from [Link][1]
-
Organic Syntheses. (1993).[1] Synthesis of N-Protected Amino Acids: N-(Benzyloxycarbonyl)-L-Serine. Org. Synth. 1993, 72, 1. Retrieved from [Link][1]
Technical Guide: (S)-(+)-N-Benzylserine – Physical Properties, Synthesis, and Application
Executive Summary & Compound Profile
(S)-(+)-N-Benzylserine (CAS: 17136-45-7 ) is a critical chiral building block in medicinal chemistry, specifically utilized in the synthesis of peptide mimetics and enantiopure pharmaceutical intermediates. Unlike its structural isomer O-benzylserine, where the protection is on the oxygen, N-benzylserine retains a free hydroxyl group, allowing for orthogonal functionalization.
This guide provides a validated dataset for physical properties, a self-validating synthesis protocol via reductive amination, and quality control metrics essential for drug development workflows.
Physicochemical Data Table
The following data aggregates experimental and predicted values for the (S)-(+) enantiomer.
| Property | Value / Range | Condition / Note |
| CAS Number | 17136-45-7 | Specific to (S)-isomer (L-series) |
| Molecular Formula | C₁₀H₁₃NO₃ | MW: 195.22 g/mol |
| Melting Point | 203 – 210 °C | Experimental range; often accompanied by decomposition [1][2] |
| Density | 1.246 g/cm³ | Predicted/Theoretical [3] |
| Optical Rotation | [α]²⁰D +9.0° ± 1° | c = 1.8 in Acetic Acid (AcOH) [1] |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | Soluble in acidic water, AcOH | Limited solubility in neutral water/organic solvents due to zwitterionic nature |
| pKa | ~2.16 (COOH), ~9.1 (NH) | Predicted values for the zwitterion |
Critical Note on Stereochemistry: The (+) sign indicates dextrorotatory optical activity in the specified solvent. Ensure distinction from the D-isomer (CAS 106910-77-4) which has an MP of ~235-237°C [3].[1]
Synthesis Protocol: Reductive Amination
The most robust industrial route for synthesizing (S)-N-Benzylserine is the Reductive Amination of L-Serine with Benzaldehyde. This method avoids racemization, preserving the chiral center of the L-Serine starting material.
Reaction Mechanism & Workflow
The reaction proceeds through the formation of an imine (Schiff base) intermediate, which is subsequently reduced in situ by Sodium Borohydride (NaBH₄).[2]
Figure 1: Step-wise reductive amination pathway ensuring stereochemical retention.
Detailed Methodology
Reagents: L-Serine (1.0 eq), Benzaldehyde (1.1 eq), NaOH (1M), NaBH₄ (1.5 eq), HCl (1M), Ethanol/Water.
-
Imine Formation:
-
Dissolve L-Serine in 1M NaOH.[2] The basic pH is crucial to deprotonate the ammonium group (
), making it nucleophilic. -
Add Benzaldehyde slowly at room temperature. Stir for 1-2 hours.
-
Observation: The solution may turn slightly yellow/cloudy as the Schiff base forms.
-
-
Reduction (Critical Step):
-
Cool the reaction mixture to 0°C (Ice bath).
-
Add NaBH₄ portion-wise.[2] Caution: Exothermic reaction with hydrogen gas evolution.
-
Maintain temperature <10°C to prevent side reactions.
-
After addition, warm to room temperature and stir for 4 hours.
-
-
Quenching & Isolation:
-
Neutralize carefully with 1M HCl to pH ~6-7 (Isoelectric point).
-
The product, (S)-N-Benzylserine, is least soluble at its isoelectric point and will precipitate.
-
Filter the white solid and wash with cold water and diethyl ether (to remove unreacted benzaldehyde).
-
-
Recrystallization:
-
Recrystallize from Ethanol/Water if higher purity (>99%) is required.
-
Quality Control & Validation (Self-Validating Systems)
To ensure the synthesized material meets drug development standards, the following validation steps are mandatory.
Purity Validation Matrix
| Test | Acceptance Criteria | Purpose |
| HPLC | > 98.5% Area | Quantify chemical purity.[3][4][5] |
| Chiral HPLC | > 99.5% ee | Verify no racemization occurred (L-isomer retention). |
| 1H NMR | Consistent structure | Confirm benzyl group attachment (Ar-H peaks ~7.3 ppm). |
| Melting Point | 203–210°C | Identity confirmation; broad range indicates impurities/wetness. |
Troubleshooting Common Issues
-
Low Yield: Often due to incorrect pH during isolation. Ensure pH is exactly at the isoelectric point (~6.0) to maximize precipitation.
-
Oily Product: Indicates residual solvent or benzaldehyde. Wash thoroughly with diethyl ether.
-
Racemization: Rare under these conditions, but avoid heating the basic solution above 40°C.
Applications in Drug Development
(S)-N-Benzylserine serves as a specialized scaffold in several high-value domains:
-
Chiral Auxiliary: Used to induce stereoselectivity in subsequent peptide coupling reactions.
-
Enzyme Inhibitors: The N-benzyl group mimics the hydrophobic pockets of proteases, making this derivative a key intermediate in designing serine protease inhibitors.
-
Neurotransmitter Analogs: Structural similarity to D-Serine (a co-agonist of NMDA receptors) allows the (S)-enantiomer to serve as a negative control or competitive antagonist in neurological studies.
References
-
Chem-Impex International. Benzyl-L-serine Product Specifications. Retrieved from
-
Santa Cruz Biotechnology. (S)-(+)-N-Benzylserine Data Sheet. Retrieved from [6]
-
LookChem. D-N-Benzylserine Physical Properties (Comparative Data). Retrieved from
-
BenchChem. Protocol for Reductive Amination of Amino Acids. Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. O-BENZYL-L-SERINE CAS#: 4726-96-9 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-(+)-N-Benzylserine | CAS 17136-45-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: (S)-(+)-N-Benzylserine as a Chiral Building Block in Drug Discovery and Peptidomimetic Synthesis
Executive Summary
(S)-(+)-N-Benzylserine (also referred to as N-benzyl-L-serine) is a highly versatile chiral pool reagent utilized extensively in organic synthesis and medicinal chemistry. Its unique structural topology—featuring a secondary amine protected by a benzyl group, a primary hydroxyl group, and a chiral carboxylic acid—makes it a cornerstone in the stereospecific construction of complex heterocycles, peptidomimetics, and modified peptides[1]. This application note provides drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols for deploying (S)-(+)-N-Benzylserine in advanced synthetic workflows.
Physicochemical Profile & Mechanistic Causality
The strategic selection of (S)-(+)-N-Benzylserine over other protected serine derivatives (such as Boc-Ser-OH or Fmoc-Ser-OH) is driven by specific mechanistic advantages:
-
Orthogonal Reactivity & Deprotection: The N-benzyl group serves as a robust protecting moiety that withstands diverse coupling and basic conditions. Unlike acid-labile (Boc) or base-labile (Fmoc) groups, the N-benzyl group is cleanly removed via catalytic hydrogenolysis (
, Pd/C) without affecting the chiral center or delicate peptide bonds[1]. -
Stereocontrol via Steric Shielding: The bulky benzyl group sterically hinders the
-carbon. During carboxylate activation, this steric bulk significantly reduces the risk of oxazolone-mediated racemization, a common failure point when using standard N-acyl protected amino acids[2]. -
Bifunctional Nucleophilicity: The presence of both the secondary amine and the primary hydroxyl group allows for tandem reactions. This 1,2-amino alcohol motif is perfectly primed for the formation of oxazolidines and morpholines—critical pharmacophores in modern drug discovery[3][4].
Application 1: Synthesis of Chiral Morpholine & Oxazolidine Scaffolds
Heterocyclic rings like morpholines are vital in tuning the pharmacokinetic properties of drug candidates. (S)-(+)-N-Benzylserine is an ideal precursor for synthesizing (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid, a rigidified scaffold used in enzyme inhibitor design.
Mechanistic Rationale
The synthesis relies on the differential nucleophilicity of the amine and hydroxyl groups. The secondary amine is first selectively acylated with chloroacetyl chloride. Subsequently, under strongly basic conditions, the hydroxyl group is deprotonated, triggering an intramolecular etherification (an
Workflow for the synthesis of chiral morpholine derivatives from (S)-(+)-N-Benzylserine.
Self-Validating Protocol: Synthesis of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Causality of Reagent Selection: Potassium carbonate (
-
Acylation: To a jacketed reactor, add (S)-(+)-N-benzylserine (1.0 eq) and anhydrous THF (6.1 vol). Cool the suspension to 0–5 °C.
-
Mild Base Addition: Add a pre-cooled (0–5 °C) aqueous solution of
(3.0 eq). -
Electrophile Addition: Slowly add chloroacetyl chloride (1.4 eq) via an addition funnel while strictly maintaining the internal temperature below 5 °C to prevent exothermic degradation. Age the biphasic mixture for 30 minutes.
-
Validation Checkpoint 1: Sample the organic layer for HPLC analysis. The reaction is self-validating when the unreacted (S)-(+)-N-benzylserine residue is <6 area percent. If >6%, add supplemental chloroacetyl chloride[5].
-
-
Cyclization: Slowly add 50 wt% NaOH solution, maintaining the internal temperature between 5–10 °C until the pH stabilizes at >13.5.
-
Validation Checkpoint 2: The stabilization of pH at >13.5 indicates the complete consumption of base-reactive intermediates, signaling the end of the cyclization phase. Total intermediates should be <1 area percentage by HPLC[5].
-
-
Workup & Isolation: Cool the aqueous phase to -5 to 0 °C. Slowly add 37 wt% HCl until the pH drops below 2. Keep the resulting slurry at -10 to 0 °C for 4 hours to maximize crystallization. Filter, wash the cake with pre-cooled water, and dry under vacuum at 40–45 °C.
Application 2: Peptidomimetics and Non-Natural Amino Acid Synthesis
In peptide chemistry, directly utilizing N-alkylated amino acids can be challenging due to severe steric hindrance. However, (S)-(+)-N-Benzylserine is highly effective for generating N-alkylated peptide backbones, which are crucial for synthesizing
Mechanistic Rationale
To overcome the steric bulk of the N-benzyl group during peptide coupling, highly efficient activating agents must be used. The combination of DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) is employed. DCC facilitates the formation of a highly reactive O-acylisourea intermediate. To prevent the irreversible rearrangement of this intermediate into an inactive N-acylurea, HOBt is introduced[2]. HOBt rapidly reacts with the O-acylisourea to form an active ester that is highly reactive toward the incoming amine but structurally stable enough to suppress racemization.
Solution-phase peptide coupling workflow utilizing (S)-(+)-N-Benzylserine.
Self-Validating Protocol: Solution-Phase Dipeptide Coupling
-
Activation: Dissolve (S)-(+)-N-benzylserine (1.0 eq) and the target amino acid ester (e.g., H-Ala-OMe, 1.0 eq) in anhydrous DMF[2].
-
Coupling: Add DCC (1.1 eq) and HOBt (1.0 eq) to the solution. Stir the reaction overnight at room temperature under an inert nitrogen atmosphere.
-
Validation Checkpoint 1: The formation of a dense white precipitate (dicyclohexylurea, DCU) within the first hour serves as a visual, self-validating indicator that the carbodiimide activation has successfully occurred[2].
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU byproduct.
-
Extraction: Dilute the filtrate with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amines), saturated
(to remove unreacted acids and HOBt), and brine[2]. -
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash chromatography to isolate the Bzl-Ser-Ala-OMe dipeptide.-
Validation Checkpoint 2: Utilize chiral HPLC to confirm the diastereomeric excess (de). A successful coupling utilizing HOBt will yield a de >95%.
-
Quantitative Performance Metrics
To aid in experimental design, the following table summarizes the expected quantitative outcomes when utilizing (S)-(+)-N-Benzylserine across different synthetic applications based on established literature standards.
| Application | Target Scaffold | Key Reagents | Typical Yield | Enantiomeric/Diastereomeric Excess | Primary Analytical Method |
| Heterocycle Synthesis | (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | Chloroacetyl chloride, NaOH | 80–85% | >97% ee | HPLC (Area %) |
| Peptidomimetics | Bzl-Ser-Ala-OMe (Dipeptide) | DCC, HOBt, DMF | 75–80% | >95% de | Chiral HPLC / NMR |
| Natural Product Synthesis | cis-Oxazolidine (Lactacystin precursor) | Iso-butyraldehyde, LiBr | >90% | >98% de | NMR (Diastereomeric ratio) |
References
-
Methyl benzyl-L-serinate | Benchchem: Applications in Drug Development and Research . Benchchem. 1
-
A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH . Benchchem. 2
-
(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | ChemicalBook . ChemicalBook.5
-
Studies Towards the Total Synthesis of Lactacystin and its Analogues . University of East Anglia (UEA). 3
-
N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols . Thieme-Connect. 4
Sources
Application Note: Overcoming Steric Barriers in N-Benzyl Amino Acid Coupling
[1]
Executive Summary & Mechanistic Rationale
Incorporating N-benzyl amino acids (N-Bzl) into peptide sequences presents a dual challenge of steric hindrance and reduced nucleophilicity .[1] Unlike standard primary amines, the secondary amine of an N-benzyl residue is shielded by the bulky benzyl group, significantly retarding the rate of acylation. Furthermore, the inductive effect of the benzyl group lowers the pKa of the amine, making it less reactive toward activated esters.
Standard protocols (e.g., HBTU/DIPEA) often result in incomplete coupling (<50% conversion) or deletion sequences. To achieve high-fidelity synthesis, one must employ high-efficiency coupling reagents (HATU, PyAOP), chaotropic solvent systems , and optimized activation chemistries that minimize racemization while maximizing acyl transfer rates.
The "Steric Wall" Phenomenon
The failure of standard coupling is not thermodynamic but kinetic. The activation energy (
-
Solution: Use reagents that generate highly reactive esters (e.g., -OAt esters from HATU/HOAt) and consider elevated temperatures (Microwave-assisted SPPS) to overcome the
barrier.
Critical Reagent Selection
| Component | Recommendation | Rationale |
| Coupling Reagent | HATU or PyAOP | Generates the 7-azabenzotriazole (OAt) active ester, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation by ~10-100x compared to HOBt esters. |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization and catalyzes the reaction. Crucial when coupling onto an N-benzyl residue.[1] |
| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization, critical for chiral N-benzyl residues. DIEA is acceptable for achiral residues (Gly). |
| Solvent | NMP or DMF/DMSO (4:1) | NMP swells the resin better than DMF, exposing hindered sites. DMSO acts as a chaotrope to disrupt inter-chain aggregation (beta-sheets). |
| Alternative | TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) | Converts the carboxylic acid to an Acid Fluoride . Acid fluorides are small, highly reactive electrophiles ideal for extreme steric hindrance. |
Visualizing the Activation Pathway
The following diagram illustrates the kinetic advantage of HOAt-based activation (HATU) over standard HOBt methods for hindered amines.
Figure 1: Mechanism of HATU-mediated coupling showing the neighboring group effect that accelerates reaction with hindered amines.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Use this as the primary method for coupling onto an N-benzyl residue.
Reagents:
-
Incoming Amino Acid (4.0 eq)
-
HATU (3.9 eq)[2]
-
HOAt (4.0 eq) – Optional but recommended for chiral purity
-
DIEA (8.0 eq)
-
Solvent: Anhydrous NMP
Procedure:
-
Resin Preparation: Swell the resin (containing the N-benzyl amine) in NMP for 20 minutes. Drain.
-
Activation: In a separate dry vial, dissolve the Amino Acid, HATU, and HOAt in NMP.
-
Base Addition: Add DIEA to the amino acid solution. Note: The solution should turn yellow. Shake for 30 seconds to pre-activate.[3]
-
Coupling: Pour the activated solution onto the resin.[4]
-
Incubation: Shake vigorously for 2 to 4 hours at room temperature.
-
Optimization: For extremely difficult sequences, perform at 50°C for 1 hour (Microwave or oil bath).
-
-
Wash: Drain and wash with NMP (3x) and DCM (3x).
-
Monitoring: Perform the Chloranil Test (see Section 5). The Kaiser test will yield a false negative.
-
Double Coupling: If the Chloranil test is positive (blue/green beads), repeat steps 2-6.
Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)
Use this when HATU fails or for coupling extremely bulky residues (e.g., Aib, Val) onto N-benzyl.
Reagents:
-
Incoming Amino Acid (5.0 eq)
-
TFFH (5.0 eq)
-
DIEA (10.0 eq)
-
Solvent: DCM or DCM/DMF (1:1)[2]
Procedure:
-
Activation: Dissolve Amino Acid and TFFH in dry DCM.
-
Fluorination: Add DIEA. Stir for 20 minutes under Nitrogen/Argon. This generates the Acid Fluoride in situ.
-
Coupling: Add the mixture to the resin.
-
Incubation: Shake for 2 hours . Acid fluorides are highly reactive but stable enough for extended coupling times.
-
Wash: Drain and wash with DCM (5x).[3]
Process Control: The Chloranil Test
Because N-benzyl amino acids are secondary amines, the standard Kaiser (Ninhydrin) test will not work (it requires a primary amine to form Ruhemann's purple). You must use the Chloranil or Acetaldehyde/Chloranil test.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.[3]
-
Solution B: 2% p-Chloranil in DMF.
Protocol:
-
Take a small sample of resin beads (~1-2 mg) into a small glass tube.
-
Wash beads 3x with Ethanol to remove traces of basic coupling solvents.
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (+) = Secondary amine present (Coupling Incomplete).
-
Colorless/Yellow Beads: Negative (-) = Secondary amine acylated (Coupling Complete).
Troubleshooting & Logic Flow
Use this decision tree to navigate difficult couplings.
Figure 2: Logical workflow for optimizing difficult N-benzyl couplings.
References
-
BenchChem. Application Notes and Protocols for the Use of Bzl-Ile-OMe HCl in Solid-Phase Peptide Synthesis. Retrieved from
-
Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and HOAt Mechanisms. Retrieved from
-
Peptide.com. Monitoring of Peptide Coupling: The Chloranil Test Procedure. Retrieved from
-
Albericio, F., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from
-
Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] J. Am. Chem. Soc. 1993, 115, 4397. (Foundational text for HATU/HOAt).
Synthesis of Chiral Morpholines from N-Benzyl-L-Serine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral morpholines are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals due to their favorable physicochemical and metabolic properties.[1] This application note provides a comprehensive guide to the stereoselective synthesis of (S)-(4-benzylmorpholin-3-yl)methanol, a valuable chiral building block, starting from the readily available and optically pure N-benzyl-L-serine. This guide details a robust two-step synthetic sequence involving the stereospecific reduction of the carboxylic acid moiety followed by an efficient intramolecular cyclization. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss key process parameters and potential challenges.
Introduction
The morpholine motif is a cornerstone in modern drug design, prized for its ability to enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[2] The incorporation of stereocenters into the morpholine ring further expands the accessible chemical space and is often crucial for achieving desired pharmacological activity and selectivity. The synthesis of enantiomerically pure C-substituted morpholines, however, can be challenging.[3][4]
This guide focuses on a practical and efficient strategy for the synthesis of a specific chiral morpholine, (S)-(4-benzylmorpholin-3-yl)methanol, leveraging the inherent chirality of L-serine. The N-benzyl group serves as a stable protecting group for the amine throughout the synthetic sequence and can be readily removed if required for further derivatization.
Synthetic Strategy: A Mechanistic Overview
The overall synthetic transformation from N-benzyl-L-serine to (S)-(4-benzylmorpholin-3-yl)methanol is a two-step process:
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-benzyl-L-serine is reduced to a primary alcohol to yield N-benzyl-L-serinol. This transformation must be performed under conditions that do not compromise the stereochemical integrity of the chiral center.
-
Intramolecular Cyclization: The resulting N-benzyl-L-serinol, an amino alcohol, undergoes an intramolecular cyclization to form the six-membered morpholine ring.
Diagram 1: Overall synthetic workflow for the preparation of (S)-(4-benzylmorpholin-3-yl)methanol from N-benzyl-L-serine.
Causality in Experimental Choices
The choice of reagents and reaction conditions for each step is critical for the success of the synthesis, particularly in maintaining the enantiomeric purity of the product.
-
Reduction Step: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are required to reduce the carboxylic acid. Borane-tetrahydrofuran complex is often preferred as it offers a good balance of reactivity and selectivity, minimizing side reactions and typically proceeding without racemization of the adjacent chiral center.[5][6] The mechanism involves the formation of a borate ester intermediate which is then reduced by subsequent equivalents of the borane reagent.[7]
-
Cyclization Step: The intramolecular cyclization of N-benzyl-L-serinol to the morpholine ring can be achieved through several methods. An acid-catalyzed dehydration is a straightforward approach where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the nucleophilic nitrogen atom.[8] Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which then undergoes an intramolecular Sₙ2 reaction.[9] The Mitsunobu reaction provides another powerful method for intramolecular C-N bond formation with inversion of configuration, though in this specific case, direct cyclization is more atom-economical.[4][10][11]
Experimental Protocols
PART 1: Stereospecific Reduction of N-benzyl-L-serine to N-benzyl-L-serinol
This protocol describes the reduction of the carboxylic acid of N-benzyl-L-serine using borane-tetrahydrofuran complex.
Materials and Reagents:
-
N-benzyl-L-serine
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-benzyl-L-serine (1 equivalent). Dissolve the starting material in anhydrous THF (approximately 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (typically 2-3 equivalents) dropwise via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding methanol dropwise until the effervescence ceases. This step is crucial to decompose any excess borane.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes. Then, basify the mixture with a saturated NaHCO₃ solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-L-serinol.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-L-serinol.
PART 2: Intramolecular Cyclization of N-benzyl-L-serinol to (S)-(4-benzylmorpholin-3-yl)methanol
This protocol describes the acid-catalyzed intramolecular cyclization of N-benzyl-L-serinol.
Materials and Reagents:
-
N-benzyl-L-serinol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-benzyl-L-serinol (1 equivalent) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, (S)-(4-benzylmorpholin-3-yl)methanol.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of (S)-(4-benzylmorpholin-3-yl)methanol from N-benzyl-L-serine.
| Step | Reaction | Reagents and Conditions | Starting Material | Product | Typical Yield (%) | Key Analytical Data |
| 1 | Reduction | BH₃·THF, anhydrous THF, 0 °C to rt, 12-16 h | N-benzyl-L-serine | N-benzyl-L-serinol | 85-95% | ¹H NMR, ¹³C NMR, MS |
| 2 | Cyclization | p-TsOH·H₂O (cat.), Toluene, reflux | N-benzyl-L-serinol | (S)-(4-benzylmorpholin-3-yl)methanol | 80-90% | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |
Visualization of Key Workflow
Diagram 2: Step-by-step experimental workflow for the synthesis of the chiral morpholine.
Conclusion
This application note has outlined a reliable and efficient two-step synthesis of the valuable chiral building block, (S)-(4-benzylmorpholin-3-yl)methanol, starting from N-benzyl-L-serine. The described protocols for stereospecific reduction and intramolecular cyclization are robust and scalable, providing a practical route for obtaining this morpholine derivative in high yield and enantiomeric purity. The mechanistic insights and detailed experimental procedures provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel chiral morpholine-containing compounds.
References
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
- BenchChem. (2025). (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- BenchChem. (2025).
- Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. (2011). Organic & Biomolecular Chemistry, 9(22), 7629.
- Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile synthesis of chiral N-protected β-amino alcohols. Tetrahedron Letters, 32(7), 923-926.
- Example of intramolecular cyclization for morpholine ring formation. (n.d.).
- Cao, Y., & Yang, G. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1848.
- Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (2013). RSC Advances, 3(44), 21475.
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
- (PDF) Morpholines. Synthesis and Biological Activity. (2013).
- Expanding complex morpholines using systematic chemical diversity. (2025). American Chemical Society.
- CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. (2007). Organic Syntheses, 84, 101.
- (a) The Classic Mitsunobu reaction. (b) Typical reaction sequence to... (n.d.).
- Borane & Borane Complexes. (2026, February 24). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). Future Medicinal Chemistry, 17(4), 269-282.
- Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2015). Yakugaku Zasshi, 135(6), 785-792.
- Synthesis of O-benzyl-L-serine. (n.d.).
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. (2014).
- Green Synthesis of Morpholines via Selective Monoalkyl
- An In-depth Technical Guide to the Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. (2025). BenchChem.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Process Chemistry Application Note: Scalable Preparation of N-Benzyl-L-Serine Methyl Ester Hydrochloride
Executive Summary
N-Benzyl-L-serine methyl ester hydrochloride is a highly versatile chiral building block utilized extensively in the synthesis of modified peptides, peptidomimetics, and complex active pharmaceutical ingredients (APIs)[1]. The orthogonal protection strategy—where the carboxylic acid is masked as a methyl ester and the α-amine is protected via a benzyl group—allows for stereospecific downstream modifications without compromising the integrity of the chiral center[1]. This application note details a highly optimized, self-validating protocol for its preparation via a one-pot reductive amination, prioritizing high yield, enantiomeric preservation, and operational scalability[2].
Mechanistic Rationale and Causality
The synthesis of N-benzyl-L-serine methyl ester relies on a two-step, one-pot reductive amination strategy[1]. Rather than treating the protocol as a mere sequence of additions, it is critical to understand the thermodynamic and kinetic forces governing each phase:
-
Amine Liberation (Free-Basing): L-serine methyl ester is commercially supplied as a hydrochloride salt to prevent spontaneous diketopiperazine formation (self-condensation). To participate as a nucleophile, the salt must be neutralized. The precise addition of 10M NaOH in methanol to achieve a pH of exactly 8.0 liberates the free amine[2]. Causality: Maintaining this specific pH prevents the base-catalyzed hydrolysis (saponification) of the methyl ester, which would occur under highly alkaline conditions.
-
Imine Condensation: The addition of benzaldehyde initiates a condensation reaction with the free primary amine, yielding an electrophilic N-benzylidene imine (Schiff base)[1]. This step is thermodynamically driven by the high reactivity of the unhindered α-amine.
-
Selective Hydride Reduction: Sodium borohydride (NaBH₄) is introduced to reduce the imine to the target secondary amine[1]. Causality: This reduction is performed strictly at 4 °C. The low temperature serves a dual purpose: it mitigates the highly exothermic nature of the hydride transfer and kinetically suppresses the competitive, wasteful reduction of unreacted benzaldehyde into benzyl alcohol[2].
-
Chemical Purification via Salt Formation: The crude secondary amine is an oil. Causality: By dissolving the crude extract in acetone and introducing anhydrous HCl gas, the basic secondary amine is selectively protonated. The subsequent addition of an anti-solvent (diethyl ether) forces the crystallization of the hydrochloride salt, leaving non-basic impurities (e.g., benzyl alcohol) dissolved in the mother liquor[2].
Synthetic Workflow
Caption: Workflow for the reductive amination and crystallization of N-benzyl-L-serine methyl ester HCl.
Quantitative Process Parameters
Table 1: Stoichiometric Parameters for Reductive Amination [2]
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| L-Serine methyl ester HCl | 155.58 | 1.00 | 20.0 g (0.129 mol) | Chiral Starting Material |
| NaOH (10M aqueous) | 40.00 | 1.00 | 12.9 mL | Base (Neutralization) |
| Benzaldehyde | 106.12 | 1.09 | 15.0 g (0.141 mol) | Electrophile |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.50 | 2.43 g (0.064 mol) | Reducing Agent |
| Hydrogen Chloride (gas) | 36.46 | Excess | to pH 1.0–1.5 | Salt Formation / Purification |
Table 2: In-Process Controls (IPCs) and Self-Validation Metrics
| Reaction Phase | IPC Method | Acceptance Criteria | Self-Validation Rationale |
| Free-Basing | pH Probe / Visual | pH 8.0 ± 0.2; NaCl precipitates | Confirms complete liberation of the free amine without inducing ester saponification. |
| Imine Formation | TLC (Ninhydrin stain) | Disappearance of primary amine | Validates complete conversion to the Schiff base prior to introducing the reducing agent. |
| Reduction | Visual Observation | Cessation of effervescence | Ensures complete hydride transfer and safe consumption of reactive intermediates. |
| Crystallization | pH Probe / Visual | pH 1.0–1.5; White solid forms | Guarantees full protonation of the secondary amine, maximizing crystallization yield upon anti-solvent addition. |
Self-Validating Experimental Protocol
The following methodology is adapted from validated process chemistry routes to ensure high enantiomeric purity and operational safety[2].
Phase 1: Amine Liberation and Imine Condensation
-
Preparation: Charge a perfectly dry, round-bottom flask with 20.0 g (0.129 mol) of L-serine methyl ester hydrochloride[2].
-
Dissolution: Add 100 mL of anhydrous methanol (MeOH) and stir until a homogenous solution is achieved[2].
-
Neutralization (Self-Validation Checkpoint): Carefully add 12.9 mL of 10M aqueous NaOH dropwise. Monitor the pH continuously until it reaches exactly 8.0[2]. Validation: You will observe the immediate precipitation of sodium chloride (NaCl), visually confirming the successful displacement of the hydrochloride salt.
-
Condensation: Add 15.0 g (0.141 mol) of freshly distilled benzaldehyde to the suspension. Stir the mixture vigorously at ambient temperature (approx. 20–25 °C) for 30 minutes to allow the N-benzylidene imine to form completely[2].
Phase 2: Low-Temperature Hydride Reduction
-
Thermal Control: Transfer the reaction flask to an ice-water bath and allow the internal temperature to equilibrate to 4 °C[2].
-
Reduction: Weigh out 2.43 g (0.064 mol) of sodium borohydride (NaBH₄). Add the NaBH₄ in small portions over the course of 1 hour[2]. Caution: This step is exothermic and evolves hydrogen gas. Maintain vigorous stirring and ensure the temperature does not exceed 10 °C during the addition to prevent the reduction of unreacted benzaldehyde[3].
-
Completion: Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature and stir for an additional 1 hour[2].
Phase 3: Isolation and Hydrochloride Salt Crystallization
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the methanol[2].
-
Desalting: Dissolve the resulting thick, gummy residue in 120 mL of anhydrous acetone. Filter the suspension through a pad of Celite to remove the precipitated NaCl and residual borate salts[2].
-
Acidification: Transfer the clear acetone filtrate to a secure flask. Slowly bubble anhydrous HCl gas into the solution until the pH reaches 1.0 to 1.5[2].
-
Crystallization (Self-Validation Checkpoint): While stirring vigorously, add 750 mL of cold diethyl ether (Et₂O)[2]. Validation: A colorless, hygroscopic solid will immediately crash out of the solution, confirming the successful protonation and isolation of the target compound.
-
Collection: Collect the product via centrifugation or vacuum filtration under a blanket of inert gas (due to its hygroscopic nature). Dry the solid thoroughly under high vacuum to yield approximately 28.1 g (71% yield) of pure N-benzyl-L-serine methyl ester hydrochloride[2].
References
- Benchchem.Methyl benzyl-L-serinate | 123639-56-5. Benchchem Technical Database.
- Benchchem.D-N-Benzylserine Methyl Ester|CAS 131110-76-4. Benchchem Technical Database.
- Google Patents.US5198547A - Process for N5-formylating tetrahydropteridines. United States Patent and Trademark Office.
Sources
Application Note: High-Purity Recrystallization of N-Benzyl-L-Serine
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the purification of N-benzyl-L-serine , a critical chiral intermediate often utilized in the synthesis of bioactive peptides and pharmaceutical agents (e.g., analogs of Lacosamide).
Part 1: Introduction & Physicochemical Basis
N-benzyl-L-serine (N-Bzl-Ser) is a zwitterionic amino acid derivative produced typically via the reductive amination of L-serine with benzaldehyde.[1] Unlike its isomer O-benzyl-L-serine (used for side-chain protection), the N-benzyl derivative modifies the amine functionality, altering the molecule's isoelectric point (pI) and lipophilicity.
The Solubility Paradox
Purifying N-benzyl-L-serine presents a unique "solubility paradox" common to N-alkylated amino acids:
-
Zwitterionic Head: The ammonium/carboxylate moiety requires high dielectric solvents (e.g., water) for dissolution.
-
Lipophilic Tail: The benzyl group reduces water solubility compared to native L-serine and increases solubility in organic alcohols.
Scientific Rationale for Solvent Selection: To achieve optimal recovery and purity, we utilize a binary solvent system (Water/Ethanol) .
-
Water acts as the primary solvent for the zwitterionic lattice.
-
Ethanol acts as a co-solvent to disrupt hydrophobic aggregation of the benzyl groups and modulate the solubility curve, creating a steep gradient between boiling and freezing points.
-
pH Control: Solubility is minimal at the isoelectric point (pI ≈ 5.6–5.9). The protocol includes a critical pH adjustment step to maximize yield.
Part 2: Detailed Protocol
Materials & Reagents
| Reagent | Grade | Purpose |
| Crude N-Benzyl-L-Serine | Synthesis Grade | Starting Material |
| Deionized Water (DI H₂O) | 18.2 MΩ·cm | Primary Solvent |
| Ethanol (EtOH) | Absolute (99.5%+) | Co-solvent / Anti-solvent |
| Hydrochloric Acid (1M & 6M) | ACS Reagent | pH Adjustment |
| Sodium Hydroxide (1M) | ACS Reagent | pH Adjustment |
| Activated Carbon | Norit® or equivalent | Decolorization (Optional) |
Step-by-Step Methodology
1. Isoelectric Precipitation (Crude Isolation) Note: If starting from a reaction mixture (e.g., reductive amination in NaOH), perform this step first.
-
Cool the reaction mixture to 0–5 °C .
-
Slowly add 1M HCl with vigorous stirring.
-
Monitor pH continuously. Target pH: 5.7 ± 0.2 (The theoretical pI).
-
Mechanism:[2] At this pH, the net charge is zero, causing the zwitterion to collapse out of the aqueous solution.
-
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the crude solid and wash with cold water (2 x 20 mL) to remove inorganic salts (NaCl).
2. Recrystallization Workflow
-
Solvent System: Ethanol : Water (1:1 to 1:2 v/v ratio).
-
Target Concentration: ~1 g solute per 10–15 mL solvent (variable based on impurity profile).
Step 2.1: Dissolution
-
Place the crude wet cake in a round-bottom flask equipped with a reflux condenser.
-
Add Ethanol:Water (1:1) mixture (start with 10 mL/g).
-
Heat the mixture to reflux (approx. 80 °C) with magnetic stirring.
-
Observation Point: If the solid does not dissolve completely after 5 minutes of reflux, add small aliquots (1-2 mL) of hot water until a clear solution is obtained.
-
Note: If colored impurities persist, cool slightly, add activated carbon (1-2% w/w), reflux for 10 mins, and filter hot through Celite.
-
Step 2.2: Controlled Crystallization
-
Remove the heat source and allow the flask to cool to room temperature slowly (over 1–2 hours).
-
Why: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling promotes the growth of pure, defined needles/plates.
-
-
Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to complete crystallization.
Step 2.3: Collection and Drying
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a pre-chilled (-20 °C) mixture of Ethanol:Water (2:1) .
-
Caution: Do not use pure water for washing, as it may redissolve the product if the pH drifts.
-
-
Drying: Dry the solid in a vacuum oven at 40–50 °C for 12 hours or until constant weight.
Part 3: Visualization (Workflow Diagram)
Caption: Optimized workflow for the purification of N-benzyl-L-serine, ensuring removal of inorganic salts and unreacted starting materials.
Part 4: Quality Control & Troubleshooting
Quality Control Metrics
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.5% (Area %) | HPLC (C18 column, MeOH/Water gradient) |
| Melting Point | Distinct (Decomposition >200 °C)* | Capillary Method |
| Identity | Conforms to Structure | ¹H-NMR (D₂O/NaOD) |
*Note: Melting points for zwitterionic amino acids vary based on heating rate and salt form. N-benzyl derivatives often decompose upon melting.
Troubleshooting Guide
-
Problem: Oiling Out (Product forms a sticky oil instead of crystals).
-
Problem: Low Yield.
-
Cause: pH drift away from pI (5.7) or excessive washing.
-
Solution: Check pH of the mother liquor. If <5 or >6.5, adjust to 5.7 and cool again to recover a second crop.
-
References
-
Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352-2353. Available at: [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
Sources
catalytic hydrogenation methods to remove N-benzyl protecting groups
Application Note: High-Efficiency Catalytic Hydrogenolysis for N-Benzyl Deprotection
Executive Summary
The N-benzyl (Bn) group is a cornerstone protecting group in medicinal chemistry due to its stability against nucleophiles, bases, and hydrides. However, its removal (deprotection) often constitutes a process bottleneck, particularly when chemoselectivity is required in the presence of other reducible functionalities (e.g., olefins, halogens, nitro groups).
This guide moves beyond generic textbook procedures to provide a rigorous, mechanism-driven approach to N-debenzylation. We focus on heterogeneous catalytic hydrogenation, analyzing the kinetic and thermodynamic factors that govern catalyst selection (Pd/C vs. Pd(OH)₂/C), solvent effects, and hydrogen sources.
Mechanistic Principles of Heterogeneous Hydrogenolysis
Effective troubleshooting requires understanding the surface chemistry at play. N-debenzylation is not a simple solution-phase reaction; it is a surface-mediated process occurring at the solid-liquid-gas interface.
The Catalytic Cycle:
-
Adsorption: The tertiary amine (substrate) adsorbs onto the Palladium (Pd) surface via the nitrogen lone pair and the
-system of the phenyl ring. -
H₂ Activation: Molecular hydrogen undergoes dissociative chemisorption on the Pd surface, forming active Pd-H species.[1]
-
Insertion/Cleavage: The benzylic C-N bond is cleaved.[1] This is often the rate-determining step (RDS) and is sensitive to steric hindrance and electronic effects.
-
Desorption: Toluene and the free amine desorb, regenerating the active site.[1]
Critical Insight: Free amines are mild catalyst poisons.[2] They bind strongly to Pd sites, inhibiting H₂ adsorption. Protonating the amine (using acidic media) reduces this binding affinity, significantly accelerating turnover frequency (TOF).
Figure 1: Mechanistic pathway of heterogeneous Pd-catalyzed N-debenzylation. Note the competitive inhibition by strong N-Pd binding.
Critical Reaction Parameters
Catalyst Selection: Pd/C vs. Pearlman’s Catalyst
-
Pd/C (Palladium on Carbon): The workhorse. Best for standard substrates.
-
Loading: Typically 5-10 wt% metal; used at 10-20 wt% relative to substrate.
-
Selectivity: High. Less likely to reduce aromatic rings than Pt or Rh.
-
-
Pd(OH)₂/C (Pearlman’s Catalyst): The "Sledgehammer".
-
Activity: Significantly higher than Pd/C. The hydrated hydroxide surface retains moisture, which is crucial for hydrogen transfer.
-
Use Case: Sterically hindered amines, or when Pd/C fails. Caution: Higher risk of reducing other functional groups.
-
Solvent Systems & Additives
The solvent is not inert; it dictates the protonation state and solubility of H₂.
| Solvent System | Character | Application Note |
| MeOH / EtOH | Neutral | Standard. Fast kinetics due to high H₂ solubility. Risk of catalyst poisoning by product amine.[2][3] |
| MeOH + HCl/AcOH | Acidic | Preferred for difficult cases. Protonation prevents amine poisoning.[1] Acetic acid (AcOH) is often used as a co-solvent (10-100%). |
| EtOAc / THF | Aprotic | Slower rates. Used only if substrate insolubility in alcohols is an issue. |
| Water | Polar | Feasible for water-soluble salts, but H₂ solubility is low, requiring higher pressure. |
Hydrogen Source: Gas vs. Transfer
-
H₂ Gas: Atom efficient but requires pressure vessels/balloons and safety protocols.
-
Catalytic Transfer Hydrogenation (CTH): Uses Ammonium Formate or Cyclohexadiene. Safer (no gas tanks), often faster, and highly selective. Mechanism: Formate decomposes to CO₂ and H₂ in situ on the catalyst surface.
Decision Matrix for Method Selection
Before starting, classify your substrate to select the optimal protocol.
Figure 2: Strategic decision tree for selecting the optimal debenzylation protocol.
Detailed Experimental Protocols
Protocol A: Standard Hydrogenolysis (Pd/C)
Best for: Simple secondary/tertiary amines without sensitive functional groups.
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of substrate in 10-15 mL MeOH .
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10-20% by weight of substrate).[1] Note: Add catalyst to a wetted surface or under inert gas (Ar/N₂) to prevent ignition.
-
Purge: Seal with a septum. Insert a balloon filled with H₂. Evacuate the flask (needle to vacuum) and refill with H₂ three times.
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–12 hours.
-
Monitoring: Check TLC/LCMS. If stalled >4h, add 1-2 eq. of Acetic Acid.
-
-
Workup: Filter through a Celite pad (do not let the pad dry out completely to avoid fire hazard). Wash with MeOH. Concentrate filtrate.[1][4][5]
Protocol B: Enhanced Activity (Pearlman’s Catalyst)
Best for: Sterically hindered amines or sluggish reactions.
-
Preparation: Dissolve 1.0 mmol substrate in 10 mL MeOH and 1 mL Glacial Acetic Acid .
-
Catalyst: Add 20% Pd(OH)₂/C (Pearlman’s Catalyst) (20% by weight of substrate).
-
Hydrogenation:
-
Option 1 (Balloon): Same purge cycles as Protocol A.
-
Option 2 (Parr Shaker): For very tough substrates, pressurize to 30–50 psi H₂.
-
-
Reaction: Heat to 40–50 °C if necessary. Monitor closely; this system is aggressive.
-
Workup: Filter through Celite. The filtrate will contain the acetate salt of the amine. Neutralize with saturated NaHCO₃ or basic resin if the free base is required.
Protocol C: Catalytic Transfer Hydrogenation (CTH)
Best for: Chemoselectivity (halogen tolerance) and safety (no H₂ gas).
-
Preparation: Dissolve 1.0 mmol substrate in 15 mL dry MeOH .
-
Catalyst: Add 10% Pd/C (50-100% by weight of substrate—higher loading is needed for CTH).
-
Donor Addition: Add Ammonium Formate (5.0–10.0 mmol, 5–10 equivalents) in one portion.
-
Reaction: Heat to Reflux (65 °C) . Gas evolution (CO₂) will be observed.
-
Duration: Typically complete in 30–90 mins.
-
-
Workup: Cool to RT. Filter through Celite.[5] Concentrate. The residue will contain excess ammonium formate, which can be removed by sublimation or aqueous workup (DCM extraction).
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50%) | Catalyst Poisoning | Add 1-2 eq. Acetic Acid or HCl to protonate the amine.[1] |
| No Reaction | Oxidized Catalyst | Use fresh catalyst. Ensure rigorous O₂ removal (purge cycles). |
| Ring Saturation | Over-activity | Switch from Pd(OH)₂ to Pd/C. Reduce pressure. Stop immediately upon consumption of SM. |
| Dehalogenation | Side Reaction | Use Protocol C (CTH) . Avoid H₂ gas.[6] Add an amine additive (e.g., EDA) to scavenge acid. |
| Fire upon filtration | Pyrophoric Catalyst | NEVER pull the filter cake dry. Keep it wet with water/solvent. Quench filter cake with water immediately. |
References
-
BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025).[1][3][5][7][8][9]
-
K. Mébarki et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega (2020).
-
Ram, S. & Spicer, L.D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[10] Synthetic Communications (1987).[10]
-
Organic Chemistry Portal. Hydrogenolysis of Benzyl Groups.
-
Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCat™.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: N-Benzyl-L-Serine Yield Optimization
Welcome to the Advanced Troubleshooting Portal for the reductive amination of L-serine. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental thermodynamic and kinetic forces driving your reactions. By understanding the causality behind chemoselectivity and solubility, you can transform a low-yielding, messy reaction into a robust, self-validating synthetic system.
Critical Pathway Analysis
The synthesis of N-benzyl-L-serine via reductive amination involves the condensation of L-serine (or its ester) with benzaldehyde to form a Schiff base (imine), followed by hydride reduction. Yield loss typically stems from three competing pathways: premature reduction of the aldehyde, over-alkylation of the product, and phase-transfer limitations due to zwitterionic insolubility.
Caption: Troubleshooting workflow for N-benzyl-L-serine reductive amination yield optimization.
Diagnostic FAQs: Troubleshooting Yield Losses
Q: Why is my yield dominated by benzyl alcohol instead of the desired secondary amine? A: This is a classic chemoselectivity failure. Benzyl alcohol forms when the reducing agent reduces the unreacted benzaldehyde before it can fully condense with L-serine to form the imine intermediate[1]. Causality & Solution: Sodium borohydride (NaBH₄) is a strong, non-selective hydride donor. If you perform a "one-pot" concurrent addition, NaBH₄ will rapidly consume your benzaldehyde. To resolve this, you must adopt a stepwise approach: allow the amine and aldehyde to stir for at least 30–60 minutes to ensure complete Schiff base formation before introducing the reductant [2]. Alternatively, switch to a milder, selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce iminium ions over aldehydes at mildly acidic to neutral pH [3].
Q: How do I overcome the poor solubility of L-serine in organic solvents, which is stalling my conversion? A: Unprotected L-serine exists as a zwitterion at neutral pH, making it highly insoluble in common reductive amination solvents like methanol (MeOH) or dichloromethane (DCM). Causality & Solution: The charged amine (-NH₃⁺) and carboxylate (-COO⁻) groups form a tight crystal lattice. You have two field-proven options to break this lattice:
-
In situ neutralisation: Suspend L-serine in MeOH and add exactly 1.0 equivalent of NaOH to deprotonate the carboxylic acid, forming the sodium salt. This frees the amine for nucleophilic attack[4].
-
Pre-esterification (Industry Standard): Convert L-serine to L-serine methyl ester hydrochloride first. The esterified form has vastly superior solubility in organic solvents. You can then liberate the free base in situ by adjusting the pH to ~8 with NaOH or a mild organic base prior to adding benzaldehyde [5].
Q: I am detecting significant N,N-dibenzylation (tertiary amine). How do I arrest the reaction at mono-alkylation? A: Over-alkylation occurs because the newly formed secondary amine (N-benzyl-L-serine) is often more nucleophilic than the starting primary amine[1]. Causality & Solution: Once the mono-alkylated product forms, it can rapidly attack another molecule of benzaldehyde, forming an iminium ion that gets reduced to the dibenzylated byproduct. To suppress this:
-
Stoichiometry: Strictly limit benzaldehyde to 1.0 - 1.05 equivalents.
-
Temperature: Keep the reduction step at 0–4 °C to kinetically favor the primary amine reaction and slow down secondary amine condensation [4].
-
Reagent Choice: Use NaBH(OAc)₃, which is sterically bulkier and less reactive toward secondary amines, thereby naturally acting as a brake against over-alkylation[2].
Quantitative Reagent Benchmarking
Selecting the correct hydride source is the most critical variable in optimizing your yield. Use the table below to match the reducing agent to your specific workflow constraints.
| Reducing Agent | Relative Reactivity | Selectivity (Imine vs Aldehyde) | Optimal pH Range | Dialkylation Risk | Typical Yield |
| NaBH₄ | High | Low | 7.0 - 8.5 | Moderate to High | 60-75% (Stepwise) |
| NaBH₃CN | Moderate | High | 5.0 - 6.0 | Low | 75-85% |
| NaBH(OAc)₃ | Low | Very High | 4.0 - 5.0 | Very Low | 80-95% |
Validated Experimental Protocol: Stepwise Reductive Amination
This self-validating protocol utilizes a pH-controlled stepwise reduction of L-serine methyl ester to maximize mono-alkylation yield while completely suppressing benzyl alcohol formation[4].
Materials Required:
-
L-Serine methyl ester hydrochloride (1.0 eq)
-
Benzaldehyde (freshly distilled, 1.05 eq)
-
Sodium Borohydride (NaBH₄, 0.5 eq)
-
10M NaOH aqueous solution
-
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Free-Basing & Solubilization: Dissolve 1.0 eq of L-serine methyl ester hydrochloride in anhydrous MeOH (approx. 5 mL per gram of substrate). Carefully adjust the pH to 8.0 using dropwise addition of 10M NaOH.
-
Validation Checkpoint: You will observe the precipitation of fine white NaCl salts. The solution should become easily stirrable, confirming the liberation of the nucleophilic primary amine.
-
-
Imine Condensation: Add 1.05 eq of benzaldehyde to the suspension. Stir the mixture vigorously at room temperature (20–25 °C) for 30 to 60 minutes.
-
Validation Checkpoint: The solution will transition to a clear, slightly yellow color, indicating complete Schiff base (imine) formation. TLC (Ninhydrin stain) should show the disappearance of the primary amine spot.
-
-
Kinetic Modulation: Transfer the reaction flask to an ice bath and cool the mixture to 0–4 °C. This temperature drop is critical to suppress the nucleophilicity of the forthcoming secondary amine, preventing N,N-dibenzylation.
-
Stepwise Reduction: Slowly add 0.5 eq of NaBH₄ in small portions over a period of 60 minutes. Maintain vigorous stirring. (Note: 1 mole of NaBH₄ provides 4 moles of hydride; 0.5 eq provides a safe excess while minimizing exothermic spikes).
-
Quenching & Isolation: Remove the ice bath and allow the reaction to warm to ambient temperature, stirring for an additional 1 hour. Quench the remaining hydride by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzyl-L-serine methyl ester.
References
- Title: US5198547A - Process for N5-formylating tetrahydropteridines Source: Google Patents URL
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: One-pot Reductive Amination of Carbonyl Compounds Source: Indian Academy of Sciences URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US5198547A - Process for N5-formylating tetrahydropteridines - Google Patents [patents.google.com]
- 5. Methyl benzyl-L-serinate | 123639-56-5 | Benchchem [benchchem.com]
troubleshooting low solubility of (S)-(+)-N-Benzylserine in methanol
Topic: Troubleshooting Low Solubility of (S)-(+)-N-Benzylserine in Methanol
Technical Support Center: Solubility & Handling Guide
Ticket ID: NBS-SOL-001 Subject: Overcoming low solubility of (S)-(+)-N-Benzylserine in Methanol (MeOH) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Zwitterionic Trap"
If you are struggling to dissolve (S)-(+)-N-Benzylserine (CAS: 17136-45-7) in pure methanol, your protocol is likely fighting against fundamental thermodynamics.[1][2]
The Diagnosis:
(S)-(+)-N-Benzylserine exists in the solid state as a zwitterion (an internal salt where the amine is protonated to
While methanol is a polar protic solvent, its dielectric constant (
Diagnostic & Troubleshooting FAQs
Q1: Why does my sample just sit at the bottom of the flask despite sonication and heating?
A: You are trying to dissolve a "salt" in an organic solvent.[1] In its neutral pH form, the molecule is electrically neutral overall but locally charged. Methanol cannot effectively shield these charges.[1][2] Heating provides kinetic energy but does not change the thermodynamic favorability of the solid lattice over the solvated state.
-
Correction: You must convert the zwitterion into a species with a net charge (cation or anion) or suppress the ionization to make it more "organic-like."
Q2: I need the solution for an HPLC standard. Can I just add water?
A: Yes, but with a caveat.
Water (
-
Correction: Use a "stock solution" approach. Dissolve the solid in a minimum volume of 1M HCl or water, then dilute with methanol. (See Protocol A below).
Q3: Will adding acid degrade the compound?
A: Unlikely under standard conditions.[1]
The N-benzyl bond is stable to dilute acids at room temperature.[1][2] It typically requires catalytic hydrogenation (
Technical Data & Solubility Parameters
Table 1: Physicochemical Properties Affecting Solubility
| Parameter | Value / Description | Impact on Solubility |
| Molecular Weight | 195.22 g/mol | Low MW suggests good potential solubility, but lattice energy dominates.[1][2] |
| Melting Point | ~203–204°C (Dec.)[1][3] | High MP confirms strong intermolecular zwitterionic bonding.[1] |
| pKa (COOH) | ~2.2 (Estimated) | Below pH 2.2, the molecule becomes a cation ( |
| pKa (NH) | ~9.0 (Estimated) | Above pH 9.0, the molecule becomes an anion ( |
| Isoelectric Point (pI) | ~5.6 | Minimum solubility occurs here (Net charge = 0).[1] |
*Based on standard values for serine derivatives and N-benzyl amino acids.
Solubilization Protocols
Method A: The "Acid Shift" (Recommended for Synthesis/Analysis)
Best for: NMR samples, HPLC mobile phases, and reactions in acidic media.[1]
Mechanism: Converts the insoluble zwitterion into the soluble hydrochloride salt .
Step-by-Step:
-
Weigh the required amount of (S)-(+)-N-Benzylserine into a vial.
-
Add methanol to reach 80% of the target volume.
-
Add 1.1 equivalents of concentrated HCl (12M) or 2-3 equivalents of 1M HCl.
-
Observation: The cloudy suspension should clarify almost immediately.
-
-
Vortex for 30 seconds.
-
Dilute to final volume with methanol.
Method B: The "Base Shift"
Best for: Nucleophilic substitution reactions or basic extractions.[1]
Mechanism: Converts the zwitterion into the soluble sodium salt .
Step-by-Step:
-
Suspend the solid in methanol.
-
Add 1.1 equivalents of Triethylamine (TEA) or a solution of NaOH in methanol.
-
Sonicate for 1-2 minutes.
-
Note: TEA is preferred for organic reactions as it evaporates; NaOH is preferred if generating a stable stock solution.[1]
-
Method C: The Co-Solvent Approach
Best for: Biological assays where extreme pH is forbidden.[1]
Step-by-Step:
-
Dissolve the solid in DMSO (Dimethyl sulfoxide) at a concentration 100x higher than your final target.
-
Slowly pipette this DMSO stock into your methanol or buffer while vortexing.[1][2]
Visualizing the Solubility Landscape
The following diagram illustrates the relationship between pH, charge state, and solubility in methanol.
Figure 1: Solubility Logic Gate.[1][2] To dissolve the zwitterion, one must push the equilibrium toward the Cationic or Anionic forms.
References
-
Sugano, H., & Miyoshi, M. (1976).[4] A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine.[1][2][4] The Journal of Organic Chemistry, 41(13), 2352–2353. Link[1][2]
-
Headley, A. D., & Starnes, S. D. (2010). Solvation Descriptors for Zwitterionic α-Aminoacids. Journal of Physical Chemistry B. (Contextualizing zwitterionic solubility mechanics). Link[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: L-N-Benzylserine (CAS 17136-45-7).[1][2][5] Sigma-Aldrich Technical Data. Link[1][2]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Master Organic Chemistry Guide. Link
Sources
Technical Support Center: Troubleshooting Benzaldehyde Contamination in N-Benzyl-L-Serine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve one of the most persistent bottlenecks in amino acid derivatization: the removal of unreacted benzaldehyde following reductive amination.
This guide bypasses generic advice, focusing instead on the chemical causality behind the contamination and providing self-validating, field-proven protocols to ensure high-purity isolation of your N-benzyl-L-serine product.
Part 1: The Chemistry of the Contamination
Q1: Why is there always unreacted benzaldehyde in my reductive amination mixture? A1: The synthesis of N-benzyl-L-serine relies on reductive amination, which is an equilibrium-driven process. The reaction initiates with the condensation of the primary amine of L-serine (or its ester) with benzaldehyde to form an intermediate imine or iminium ion. This intermediate is subsequently reduced in situ by hydride donors such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB)[1][2]. To force the initial equilibrium toward complete imine formation, benzaldehyde is intentionally added in a molar excess (typically 1.1 to 1.5 equivalents)[3]. Consequently, this excess remains in the post-reaction matrix.
Q2: Why shouldn't I just use standard silica gel chromatography to remove it? A2: While flash chromatography is a staple in organic synthesis, it is highly inefficient for this specific matrix. Free N-benzyl-L-serine is a highly polar zwitterion that irreversibly streaks or binds to acidic silica gel, leading to abysmal recovery rates. Even if you are synthesizing an ester derivative (e.g., N-benzyl-L-serine methyl ester), the polarity difference between the product and benzaldehyde is often insufficient to prevent co-elution[3]. Instead, we exploit the specific chemical reactivity of the aldehyde or the isoelectric properties of the amino acid to achieve a clean separation[4][5].
Part 2: Diagnostic Workflow & Core Purification Strategies
The optimal purification strategy depends entirely on the chemical state of your product.
Decision tree for selecting a benzaldehyde removal method based on product state.
Strategy A: The Sodium Bisulfite Wash (For Ester Derivatives)
Q3: My product is an ester derivative (e.g., N-benzyl-L-serine methyl ester) and is soluble in organic solvents. How do I selectively remove the benzaldehyde? A3: The most authoritative, self-validating method for organic-soluble amine products is the Sodium Bisulfite Scavenging Wash [4][5].
The Causality: Sodium bisulfite (NaHSO₃) undergoes a reversible nucleophilic addition specifically to the carbonyl carbon of aldehydes and some reactive ketones. This reaction generates a stable, highly polar, ionic bisulfite adduct that is exclusively soluble in water[5][6]. Because your N-benzyl-L-serine ester lacks an electrophilic carbonyl, it remains completely unreacted in the organic phase. This creates a binary, self-validating system: the aldehyde is forced into the aqueous layer, guaranteeing that the organic layer retains only the purified amine.
Workflow for aldehyde removal via sodium bisulfite liquid-liquid extraction.
Protocol 1: Step-by-Step Bisulfite Scavenging
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and transfer to a separatory funnel[4].
-
Scavenging: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution[6].
-
Agitation (Critical Step): Shake vigorously for 3-5 minutes, frequently venting the funnel. Scientific Context: The biphasic nature of the mixture requires high mechanical shear to allow the aqueous bisulfite ion to interact with the organic-soluble benzaldehyde[6].
-
Phase Separation: Allow the layers to separate completely. The lower aqueous layer will contain the water-soluble benzaldehyde-bisulfite adduct. The upper organic layer contains your purified N-benzyl-L-serine ester[5].
-
Washing & Recovery: Drain and discard the aqueous layer. Wash the organic layer once with deionized water and once with saturated brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure product[4][5].
Strategy B: Isoelectric Precipitation (For Free Amino Acids)
Q4: My product is the free amino acid (N-benzyl-L-serine). It is highly polar and water-soluble. What is the best approach? A4: For the free amino acid, you must utilize Isoelectric Precipitation coupled with an Organic Wash .
The Causality: Free N-benzyl-L-serine is a zwitterion. At its isoelectric point (pI, typically around pH 5.5 - 6.0), its net charge is zero. This neutral state drastically minimizes its hydration energy, causing it to precipitate out of the aqueous solution. Benzaldehyde, however, remains highly soluble in non-polar organic solvents regardless of pH. By adjusting the pH to the pI and washing the aqueous suspension with an organic solvent, you physically strip the benzaldehyde away from the solid product without losing the amino acid to the organic phase.
Protocol 2: Step-by-Step Isoelectric Precipitation
-
Basification: Quench the reductive amination reaction and adjust the aqueous solution to a basic pH (pH ~9-10) using 1M NaOH. This deprotonates the carboxylic acid, ensuring the N-benzyl-L-serine is fully ionized and highly water-soluble.
-
Primary Wash: Extract the basic aqueous layer with diethyl ether or EtOAc. The unreacted benzaldehyde will partition into the organic layer. Separate and discard the organic layer.
-
Isoelectric Adjustment (Critical Step): Carefully adjust the pH of the aqueous layer dropwise using 1M HCl until it reaches the isoelectric point (pH ~5.5). The N-benzyl-L-serine will crash out of solution as a white precipitate.
-
Trituration: Filter the precipitate using a Büchner funnel. Wash the solid cake with ice-cold diethyl ether or cold ethanol to remove any trace surface-bound benzaldehyde.
-
Drying: Dry the purified solid under high vacuum to constant weight.
Part 3: Quantitative Data & Troubleshooting
Q5: How do these methods compare in terms of yield and efficiency? A5: The choice of method directly impacts your recovery and throughput. Below is a comparative summary based on standard process optimization metrics:
| Purification Method | Target Product State | Benzaldehyde Removal Efficiency | Typical Product Recovery | Processing Time |
| Sodium Bisulfite Wash | Ester Derivatives (Organic Soluble) | > 98% | 85 - 95% | 30 - 45 mins |
| Isoelectric Precipitation | Free Amino Acid (Zwitterion) | > 95% | 75 - 85% | 1 - 2 hours |
| Silica Gel Chromatography | Both (Highly discouraged for free acids) | Variable (Prone to co-elution) | 40 - 70% | 3 - 5 hours |
Q6: I performed the bisulfite wash, but NMR still shows an aromatic impurity. What happened? A6: Benzaldehyde is highly susceptible to auto-oxidation and readily converts to benzoic acid when exposed to air over time[4]. Sodium bisulfite only reacts with aldehydes and ketones; it will not scavenge benzoic acid. Troubleshooting Fix: If benzoic acid contamination is suspected, perform a basic aqueous wash using a 5-10% solution of sodium carbonate (Na₂CO₃) before the bisulfite step. This deprotonates the benzoic acid into sodium benzoate, pulling it safely into the aqueous waste layer[4].
References
-
National Center for Biotechnology Information (PMC). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from[Link]
-
ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from[Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methyl benzyl-L-serinate | 123639-56-5 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of (S)-(+)-N-Benzylserine
[1]
Executive Summary: Can I Store It at Room Temperature?
Short Answer: No, not for long-term storage. [1]
While (S)-(+)-N-Benzylserine is chemically stable enough to withstand shipping at room temperature (RT) for 1–2 weeks without significant degradation, it is thermodynamically unstable over longer periods at ambient conditions.[1]
-
Long-Term Storage Recommendation: -20°C (Frozen) , desiccated, and protected from light.
-
Short-Term Handling: Stable at RT (20–25°C) for <48 hours during experimental workflows (weighing, solution preparation).
-
Critical Risk: Moisture absorption at RT accelerates racemization (conversion to the R-isomer) and oxidative yellowing.[1]
Technical Verification Note (CAS Discrepancy): Your request referenced CAS 17436-38-1 .[1] Our database indicates this is likely a typographical error. The standard CAS registry number for (S)-(+)-N-Benzylserine (also known as N-Benzyl-L-serine) is 17136-45-7 .[1][2][3] This guide is based on the physicochemical properties of CAS 17136-45-7 .
Detailed Stability Profile & Degradation Mechanisms[1]
To understand why strict storage is necessary, we must look at the molecular vulnerabilities of this compound.[1]
The Degradation Triad
(S)-(+)-N-Benzylserine faces three primary degradation pathways at room temperature:
-
Racemization (Optical Purity Loss):
-
Oxidative Deamination:
-
Hygroscopic Aggregation:
Degradation Pathway Diagram
The following diagram illustrates the kinetic flow of degradation when the compound is exposed to improper conditions (RT + Moisture).
Figure 1: Mechanistic pathways of (S)-(+)-N-Benzylserine degradation under ambient stress.[1]
Troubleshooting Guide (FAQ)
Use this section to diagnose the quality of your current batch.
| Symptom | Diagnosis | Recommended Action |
| Powder has turned pale yellow. | Oxidative Degradation. The N-benzyl group has partially oxidized, likely releasing trace benzaldehyde.[1] | Discard. Oxidation products can act as electrophiles and interfere with downstream coupling reactions.[1] |
| Powder is clumped or sticky. | Hygroscopic Failure. The container seal was compromised, and the compound has absorbed water.[1] | Risk Assessment Required. Dry under high vacuum over |
| Almond-like odor. | Advanced Hydrolysis/Oxidation. Benzaldehyde release.[1] | Discard Immediately. Do not use for cell culture or sensitive synthesis.[1] |
| Optical Rotation is low. | Racemization. The sample contains significant amounts of the (R)-enantiomer.[1] | Critical Failure. This cannot be reversed.[1] The batch is unsuitable for chiral synthesis.[1] |
| Solubility in water is poor. | Normal Physical Property. N-Benzylserine is zwitterionic and lipophilic.[1] | Protocol Adjustment. Use mild ultrasonication or dissolve in dilute acid/base equivalents if compatible with your protocol.[1] |
Re-Validation Protocols
If your sample was left at Room Temperature for >72 hours, perform these checks before use.
Protocol A: Rapid Purity Check (HPLC)
Use this to detect chemical degradation (yellowing/oxidation).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5
m, 4.6 x 150 mm. -
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (amide/carboxyl) and 254 nm (benzyl ring).[1]
-
Acceptance Criteria: Main peak area >98%. No new peaks at higher retention times (indicative of hydrophobic oxidation products).[1]
Protocol B: Chiral Integrity Check (Polarimetry)
Use this to detect racemization (invisible to standard HPLC).
-
Solvent: 6N HCl or Methanol (refer to your specific CoA for the reference solvent).
-
Concentration: Prepare a 1.0% (w/v) solution (10 mg/mL).
-
Measurement: Measure specific rotation
at 20°C. -
Acceptance Criteria: Value must fall within
2° of the lot-specific CoA value (typically around to depending on solvent).[1]
Standard Operating Procedure (SOP) for Handling
To maximize shelf life, implement this workflow in your lab:
Figure 2: Optimal handling workflow to prevent moisture uptake.
Key Handling Rules:
-
The "30-Minute Rule": Never open a cold vial of N-Benzylserine directly in warm lab air. Condensation will form inside the vial, initiating degradation.[1] Allow it to warm to room temperature in a desiccator for 30 minutes first.
-
Avoid Spatula Contamination: Use a clean, anti-static spatula.[1] Trace metal ions from dirty tools can catalyze oxidation.[1]
References
-
Sigma-Aldrich. Product Specification: L-N-Benzylserine (CAS 17136-45-7).[1] Retrieved from .[1]
-
MedChemExpress. Benzyl-L-serine Storage & Handling Guidelines. Retrieved from .[1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of N-benzyl protection stability).
-
ChemScene. Safety Data Sheet (SDS) - Benzyl-L-serine.[1] Retrieved from .[1]
Technical Support Center: Liquid-Liquid Extraction Troubleshooting
Topic: Resolving Emulsion Formation During N-Benzylserine Extraction Prepared by: Senior Application Scientist
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with emulsion formation during the liquid-liquid extraction (LLE) of amino acid derivatives. N-benzylserine and its protected esters are particularly notorious for this issue due to their amphiphilic nature.
This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the chemical causality behind these emulsions and provide a self-validating, step-by-step protocol to ensure high-yield, phase-separated extractions.
Diagnostic Workflow: Emulsion Resolution
Logical workflow for diagnosing and resolving LLE emulsions.
Troubleshooting Q&A
Q1: Why does N-benzylserine consistently form stable emulsions during liquid-liquid extraction? A1: Emulsions occur when a sample contains surfactant-like compounds that possess mutual solubility in both aqueous and organic phases (1[1]). N-benzylserine is a highly amphiphilic molecule: it features a hydrophobic benzyl ring alongside hydrophilic moieties (a secondary amine, a hydroxyl group, and a carboxylic acid or ester). When partitioned between water and an organic solvent, these molecules migrate to the liquid-liquid interface. There, they reduce interfacial tension and stabilize micro-droplets of the dispersed phase, preventing the bulk phases from coalescing (2[2]).
Q2: How does pH manipulation resolve these emulsions without degrading the target compound? A2: The surfactant behavior of amino acids is highly dependent on their ionization state. Near its isoelectric point (pI), an amino acid exhibits intermediate solubility, often accumulating at the solvent interface. By adjusting the pH of the aqueous phase away from the pI, you can fully protonate or deprotonate the molecule, forcing it entirely into one phase (3[3]). For example, when extracting N-benzylserine methyl ester, washing with a mild base (like saturated NaHCO₃) ensures the secondary amine remains unprotonated, maximizing its partition coefficient into the organic phase and removing it from the interface. However, caution must be exercised, as prolonged exposure to extreme pH can hydrolyze the ester group (4[4]).
Q3: What chemical additives are safe for breaking the emulsion? A3: The most reliable chemical intervention is "salting out" via the addition of saturated aqueous sodium chloride (brine) (1[1]). Introducing brine increases the ionic strength and density of the aqueous layer. This thermodynamic shift decreases the solubility of the partially polar organic compound in the aqueous phase, forcing it into the organic layer. Consequently, the interfacial tension increases, which destroys the emulsion and forces the droplets to separate (2[2]).
Q4: When chemical methods fail, what mechanical interventions are recommended? A4: If the emulsion is stabilized by insoluble polymeric byproducts or denatured proteins (forming a "rag layer"), chemical shifts will not suffice. Low-speed centrifugation (e.g., 5 minutes in Teflon-lined tubes) is highly effective; it accelerates phase separation based on the density differential between the aqueous and organic layers (5[5]). If centrifugation is unavailable, vacuum filtration of the entire biphasic mixture through a pad of Celite (diatomaceous earth) will mechanically strip the interface-stabilizing particulates, allowing the filtrate to separate cleanly (2[2]).
Quantitative Comparison of Emulsion Resolution Techniques
| Intervention | Mechanism of Action | Processing Time | Success Rate | Risk to Target Analyte |
| Saturated NaCl (Brine) | Increases aqueous ionic strength (salting out) | < 5 mins | High | Low |
| pH Adjustment | Alters ionization state of amphiphilic molecules | 5-10 mins | Medium-High | Medium (Hydrolysis risk) |
| Centrifugation | Accelerates density-based phase separation | 10-15 mins | Very High | Low |
| Celite Filtration | Mechanically removes interface-stabilizing particulates | 15-20 mins | Medium | Low (requires washing) |
| Gentle Swirling | Prevents initial micro-droplet formation | N/A (Preventative) | High | None |
Experimental Protocol: Emulsion-Free LLE of N-Benzylserine Derivatives
Objective: Isolate N-benzylserine methyl ester from an aqueous reaction quench while preventing or resolving surfactant-induced emulsions. This protocol utilizes a self-validating logic structure to ensure product integrity.
Phase 1: Pre-extraction Preparation
-
Reaction Quench: Terminate the reductive amination reaction by slowly adding distilled water to the reaction vessel (4[4]).
-
pH Optimization: Test the aqueous phase pH. Adjust to ~8.0 using saturated NaHCO₃. Causality Check: This ensures the secondary amine remains unprotonated, maximizing organic solubility while preventing acid-catalyzed ester hydrolysis (4[4]).
Phase 2: Gentle Partitioning 3. Solvent Addition: Transfer the mixture to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc). 4. Agitation: Do not vigorously shake. Gently invert the funnel 5-10 times, venting the stopcock after every two inversions to release pressure (6[6]). Causality Check: Vigorous shaking generates micro-droplets stabilized by the amphiphilic N-benzylserine. Gentle swirling maintains enough surface area for extraction without inducing an emulsion (1[1]).
Phase 3: Emulsion Disruption (Conditional) 5. Observation: Place the funnel in a ring stand. If a distinct boundary forms within 3 minutes, proceed directly to Phase 4. If a milky intermediate layer persists, an emulsion has formed. 6. Salting Out: Add 10-20 mL of saturated aqueous NaCl (brine) directly to the funnel (1[1]). Gently swirl for 30 seconds and let stand. 7. Mechanical Resolution: If the emulsion persists (indicating particulate stabilization), drain the emulsion layer into a glass centrifuge tube. Centrifuge at 3000 x g for 5 minutes (5[5]). Return the cleanly separated layers to the funnel.
Phase 4: Isolation and Drying 8. Separation: Drain the lower aqueous layer into a designated flask. Retain the upper organic layer. 9. Washing: Wash the organic layer once more with brine to remove residual dissolved water (2[2]). 10. Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) incrementally until the crystals flow freely rather than clumping (2[2]). 11. Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude N-benzylserine derivative (4[4]).
References
-
D-N-Benzylserine Methyl Ester | Benchchem | 4
-
Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International | 1
-
Solid-Liquid Extraction | Columbia University | 2
-
How to break an emulsion during liquid liquid extraction... | ResearchGate | 5
-
Step-by-Step Procedures For Extractions | Chemistry LibreTexts | 6
-
Effects of Alkaline Extraction pH on Amino Acid Compositions... | PMC | 3
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. columbia.edu [columbia.edu]
- 3. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-N-Benzylserine Methyl Ester|CAS 131110-76-4 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of N-benzyl-L-serine via Ion Exchange Chromatography
Welcome to the technical support guide for the purification of N-benzyl-L-serine using ion exchange chromatography (IEX). This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification workflows. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to ensure the integrity and success of your experiments.
Introduction to N-benzyl-L-serine and Ion Exchange Chromatography
N-benzyl-L-serine is a protected amino acid derivative crucial in peptide synthesis and as a building block in the development of novel therapeutics.[1][2] Achieving high purity of this compound is paramount for downstream applications. Ion exchange chromatography is a powerful technique for this purpose, separating molecules based on their net surface charge.[3] This method offers high resolution and is scalable, making it a preferred choice for purifying amino acids and their derivatives.[4][5]
The fundamental principle of IEX lies in the electrostatic interactions between charged molecules in your sample and the oppositely charged functional groups on the IEX resin.[6] By carefully controlling the pH and ionic strength of the mobile phase, we can modulate these interactions to achieve fine-tuned separations.[3][7]
Frequently Asked Questions (FAQs)
Getting Started
Q1: How do I determine the isoelectric point (pI) of N-benzyl-L-serine and why is it important?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8] This is a critical parameter for developing an IEX method because it dictates the charge of N-benzyl-L-serine at a given pH, and therefore, which type of IEX resin to use.[5][7]
N-benzyl-L-serine has two ionizable groups: the α-carboxyl group and the α-amino group. The pKa values for the analogous amino acid, L-serine, are approximately 2.21 for the carboxyl group and 9.15 for the amino group. The benzyl group has a negligible effect on these pKa values. The pI can be estimated by averaging these two pKa values:
-
pI ≈ (pKa₁ + pKa₂) / 2
-
pI ≈ (2.21 + 9.15) / 2 ≈ 5.68
This calculated pI is a starting point for method development.
Q2: Should I use cation exchange or anion exchange chromatography to purify N-benzyl-L-serine?
The choice between cation and anion exchange chromatography depends on the pH of your mobile phase relative to the pI of N-benzyl-L-serine.[7][9]
-
Cation Exchange Chromatography: At a pH below the pI (e.g., pH < 5.68), N-benzyl-L-serine will have a net positive charge and will bind to a negatively charged cation exchange resin.[10]
-
Anion Exchange Chromatography: At a pH above the pI (e.g., pH > 5.68), N-benzyl-L-serine will have a net negative charge and will bind to a positively charged anion exchange resin.[11]
For robust binding, it is recommended to work at a pH that is at least 0.5 to 1 unit away from the pI.[3][12]
Q3: What type of resin (strong vs. weak) is most suitable?
Both strong and weak ion exchangers can be used, with the choice depending on the specific requirements of your separation.
-
Strong Ion Exchangers (e.g., Sulfopropyl (SP) for cation exchange, Quaternary Ammonium (Q) for anion exchange): These resins are charged over a wide pH range, offering consistent performance and high capacity. They are a good starting point for most applications.[13]
-
Weak Ion Exchangers (e.g., Carboxymethyl (CM) for cation exchange, Diethylaminoethyl (DEAE) for anion exchange): The charge on these resins is pH-dependent, which can provide different selectivity compared to strong exchangers. They may be beneficial if separation is not achieved with a strong ion exchanger.[14][15]
Method Development and Optimization
Q4: How do I select the appropriate buffer system?
The buffer system is crucial for maintaining a stable pH and for controlling the elution of your target molecule. The buffering ion should have the same charge as the functional groups on the resin to avoid participating in the ion exchange process.[12]
| Ion Exchange Type | Recommended Buffers |
| Cation Exchange | Phosphate, Citrate, Acetate |
| Anion Exchange | Tris, Piperazine, Diethanolamine[16] |
It is essential to ensure that your chosen buffer has sufficient buffering capacity at the working pH.
Q5: What is the difference between gradient and step elution, and which should I use?
Elution is the process of releasing the bound N-benzyl-L-serine from the resin. This is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[5][17]
-
Gradient Elution: The concentration of the eluting salt is gradually increased over time. This is often used during method development to determine the optimal salt concentration for eluting the target molecule and can provide high resolution.[7]
-
Step Elution: The salt concentration is increased in a stepwise manner. This is a faster method and is often used in routine purifications once the optimal elution conditions are known.[17]
For initial method development, a linear gradient is recommended to identify the elution profile of N-benzyl-L-serine.
Experimental Workflow
Caption: Ion Exchange Chromatography Workflow for N-benzyl-L-serine Purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No binding of N-benzyl-L-serine to the column | - Incorrect pH of the binding buffer. - Ionic strength of the sample is too high. | - Ensure the buffer pH is at least 0.5-1.0 unit away from the pI of N-benzyl-L-serine.[12] For cation exchange, lower the pH; for anion exchange, raise the pH. - Desalt or dilute the sample with the binding buffer. |
| Poor resolution/Peak tailing | - Column is overloaded. - Flow rate is too high. - Inappropriate gradient slope. | - Reduce the amount of sample loaded onto the column. - Decrease the flow rate to allow for better equilibration.[18] - Use a shallower gradient for elution. |
| Low yield/Recovery | - N-benzyl-L-serine is eluting in the wash step. - Strong, irreversible binding to the resin. - The binding capacity of the resin has been exceeded. | - Decrease the ionic strength of the binding/wash buffer. - Try a different elution strategy (e.g., a steeper gradient or a different salt). - Use a resin with a higher binding capacity or a larger column volume.[12] |
| High backpressure | - Clogged column frit or tubing. - Resin bed has compacted. - Microbial growth in the column or buffers. | - Filter all samples and buffers before use (0.22 or 0.45 µm filter).[16] - Repack the column. - Store the column in 20% ethanol to prevent microbial growth. Regularly prepare fresh buffers. |
| Inconsistent retention times | - Inaccurate buffer preparation. - Column not fully equilibrated. - Temperature fluctuations. | - Remake buffers carefully, verifying the pH and conductivity. - Ensure the column is equilibrated with at least 5-10 column volumes of the starting buffer.[3] - Use a column thermostat to maintain a consistent temperature. |
Detailed Protocols
Protocol 1: Cation Exchange Chromatography of N-benzyl-L-serine
This protocol is a starting point and may require optimization.
Materials:
-
Resin: Strong cation exchange resin (e.g., Sulfopropyl-based)
-
Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
-
Sample: Crude N-benzyl-L-serine dissolved in and pH-adjusted with Buffer A.
Procedure:
-
Column Packing and Equilibration:
-
Pack the column with the chosen cation exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5-10 column volumes of Binding Buffer (Buffer A) until the pH and conductivity of the outlet stream are the same as the inlet.
-
-
Sample Loading:
-
Prepare the N-benzyl-L-serine sample by dissolving it in a minimal amount of Buffer A. Ensure the pH is adjusted to 4.5.
-
Filter the sample through a 0.45 µm syringe filter.
-
Load the sample onto the column at a low flow rate.
-
-
Wash:
-
Wash the column with 3-5 column volumes of Buffer A to remove any unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound N-benzyl-L-serine using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 column volumes.
-
Alternatively, use a step gradient if the elution conditions are known.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence and purity of N-benzyl-L-serine using an appropriate analytical technique such as HPLC or TLC.
-
Visualizing the Separation Principle
Sources
- 1. O-BENZYL-L-SERINE CAS#: 4726-96-9 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. diaion.com [diaion.com]
- 5. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 6. chromtech.com [chromtech.com]
- 7. chromtech.com [chromtech.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. lcms.cz [lcms.cz]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. lcms.cz [lcms.cz]
- 17. bio-rad.com [bio-rad.com]
- 18. 193.16.218.141 [193.16.218.141]
Technical Support Center: Troubleshooting (S)-(+)-N-Benzylserine Oxidation in Solution
Welcome to the Application Scientist Support Portal. (S)-(+)-N-Benzylserine is a critical chiral building block and biochemical probe. However, its structural features—specifically the highly activated benzylic position and the secondary amine—make it uniquely susceptible to oxidative degradation in solution.
This guide provides field-proven, self-validating protocols to ensure the structural integrity of your substrate during long-term storage and sensitive experimental assays.
Mechanistic Insights: The Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. The oxidation of (S)-(+)-N-Benzylserine is rarely spontaneous; it is typically a Metal-Catalyzed Oxidation (MCO) driven by trace transition metals (e.g., Cu²⁺, Fe²⁺/Fe³⁺) present in buffers, glassware, or low-purity water[1].
These metals initiate Fenton-like chemistry in the presence of dissolved atmospheric oxygen, generating Reactive Oxygen Species (ROS). The ROS readily abstract the weakly bound benzylic hydrogen, leading to oxidative debenzylation (yielding benzaldehyde and free serine) or the formation of a nitrone species.
Logical relationship of N-Benzylserine oxidation pathways and targeted preventive interventions.
Troubleshooting & FAQs
Q1: I store my (S)-(+)-N-Benzylserine solution at 4°C in the dark, but I still detect benzaldehyde formation over time. Why? A1: Temperature and light control only slow down the kinetics of degradation; they do not eliminate the reactants. Atmospheric oxygen dissolves in aqueous or organic solvents over time. Even at 4°C, this dissolved O₂ reacts with trace transition metals to catalyze oxidation[1]. Solution: You must implement inert gas sparging (Argon) to lower the oxygen tension and add a chelator to sequester the metals[2].
Q2: Should I use EDTA or DTPA as a chelating agent, and at what concentration? A2: Both agents effectively sequester catalytic divalent cations. EDTA is the standard choice at 1.0 to 5.0 mM for general aqueous buffers[3]. However, DTPA is often preferred in highly sensitive analytical workflows (such as LC-MS) at a concentration of 100 µM due to its superior binding affinity for iron, which strictly prevents ex-vivo oxidation[4].
Q3: Can I just add an antioxidant like BHT and skip the degassing and chelators? A3: Absolutely not. This is a common and costly mistake. Adding antioxidants without chelators in a metal-rich solution can actually accelerate site-specific metal-catalyzed oxidation. The antioxidant can continuously reduce the transition metals back to their active catalytic state (e.g., reducing Fe³⁺ back to Fe²⁺), fueling a continuous cycle of ROS generation[1]. A self-validating system requires a multi-layered approach: remove the oxygen, sequester the catalyst, and then scavenge residual radicals.
Q4: How does pH affect the oxidative stability of the N-benzyl amine? A4: At a basic pH, the secondary amine is deprotonated, making its lone pair highly available to participate in single-electron transfer (SET) reactions that initiate oxidation. Maintaining an acidic to neutral pH ensures the amine remains protonated, significantly minimizing its reactivity and protecting the molecule from oxidative attack[2].
Quantitative Data: Stabilizing Agents
The following table summarizes the optimized concentrations and mechanistic roles of additives required to stabilize (S)-(+)-N-Benzylserine in solution.
| Additive | Primary Role | Recommended Concentration | Mechanism of Action |
| EDTA | Chelator | 1.0 – 5.0 mM | Sequesters Cu²⁺/Fe²⁺ to halt Fenton chemistry[3]. |
| DTPA | Chelator | 100 µM | High-affinity alternative to EDTA; ideal for MS workflows[4]. |
| BHT | Radical Scavenger | 50 µM | Intercepts lipid/solvent peroxyl radicals[4]. |
| Argon Gas | Oxygen Displacer | N/A (Sparge 30 min) | Physically removes dissolved O₂ from the solvent matrix[2]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your assays, do not assume your solution is stable simply because you followed the steps. The protocol below is designed as a self-validating system : it incorporates a spectrophotometric check to prove the absence of oxidative cleavage before you commit to downstream experiments.
Step-by-step experimental workflow for preparing and validating stabilized N-Benzylserine solutions.
Step-by-Step Methodology
Step 1: Buffer Preparation & Chelation
-
Prepare your target aqueous buffer (e.g., 50 mM Phosphate buffer). Adjust the pH to 6.5 – 7.0 to ensure the secondary amine remains largely protonated[2].
-
Add EDTA to a final concentration of 2.0 mM (or DTPA to 100 µM) to sequester trace metals[3]. Stir until completely dissolved.
Step 2: Solvent Degassing (Crucial Step)
-
Transfer the buffer to a heavy-walled flask.
-
Submerge a sparging stone or long needle directly into the liquid.
-
Sparge with high-purity Argon gas for a minimum of 30 minutes. Argon is heavier than nitrogen and forms a superior protective blanket over the solution.
Step 3: Antioxidant Addition
-
Prepare a concentrated stock of Butylated hydroxytoluene (BHT) in minimal ethanol.
-
Spike the BHT into the degassed buffer to achieve a final concentration of 50 µM[4].
Step 4: Substrate Dissolution
-
Under a continuous gentle stream of Argon (headspace blanketing), add the solid (S)-(+)-N-Benzylserine to the solution.
-
Agitate gently until fully dissolved. Avoid vigorous vortexing, which can re-introduce oxygen if the vessel is not perfectly sealed.
Step 5: System Validation (The Trust Check)
-
The Causality Check: If oxidation has occurred, the benzylic group cleaves to form benzaldehyde. Benzaldehyde has a distinct, strong UV absorbance peak at ~244 nm and ~280 nm.
-
Action: Take a 100 µL aliquot of your final solution and run a quick UV-Vis scan (200-350 nm) against a buffer blank.
-
Validation: A flat baseline at 244/280 nm confirms your system is truly inert and free of oxidative cleavage products. You may now proceed with your downstream assays or store the solution in an amber, Argon-purged vial at 4°C.
References
-
How to Reduce the Oxidation of Therapeutic Proteins - News-Medical.Net. News-Medical. URL:[Link]
-
Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC. National Institutes of Health (NIH). URL:[Link]
-
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed. National Institutes of Health (NIH). URL: [Link]
Sources
- 1. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in N-benzylserine peptide coupling
The following is a comprehensive technical support guide designed for researchers and drug development professionals encountering challenges with N-benzylserine (N-Bn-Ser) peptide coupling.
Topic: Overcoming Steric Hindrance & Side Reactions Role: Senior Application Scientist Status: Online 🟢
Executive Summary: The Steric Challenge
Welcome to the advanced troubleshooting hub. Coupling N-benzylserine presents a "perfect storm" of synthetic challenges:
-
Steric Bulk: The N-benzyl group converts the primary amine into a bulky secondary amine.
-
Electronic Deactivation: The benzyl group reduces the nucleophilicity of the nitrogen.
-
Side-Chain Interference: The
-hydroxyl group of serine (even if protected) adds proximal steric bulk and electronic withdrawal, further hindering the reaction.
This guide moves beyond standard protocols to provide high-efficiency solutions for these difficult couplings.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing <10% conversion when coupling an amino acid to the N-terminus of resin-bound N-benzylserine. Standard HBTU/DIPEA cycles fail. What is the fix?
Diagnosis: Standard uronium reagents (HBTU/HCTU) are often insufficient for acylating hindered secondary amines. The steric wall created by the N-benzyl group prevents the formation of the tetrahedral intermediate. Furthermore, prolonged reaction times with uronium salts can lead to guanidinylation of the N-terminus, permanently capping your peptide.
Solution: Switch to Phosphonium Salts or Acid Fluorides
-
Reagent Swap: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyBrOP . Phosphonium salts do not form guanidinylated byproducts, allowing for longer reaction times and higher temperatures.
-
Additive: Always use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides anchiomeric assistance (neighboring group effect), accelerating the coupling rate by up to 10-fold.
-
Temperature: Elevate reaction temperature to 50°C (conventional heating) or use microwave irradiation (see Protocol B).
Q2: My LC-MS shows a mass corresponding to the "O-acyl" product instead of the peptide bond. Why?
Diagnosis: This is a classic "O-over-N" acylation error. Even if your serine side chain is protected (e.g., O-tBu), the protection might be unstable, or you might be using an unprotected N-benzylserine derivative (believing the N-benzyl group is sufficient protection).
-
Mechanism: The hydroxyl group is less hindered than the N-benzyl amine. If the amine is too slow to react, the activated amino acid will esterify the hydroxyl group.
Solution:
-
Mandatory Protection: Ensure the serine hydroxyl is protected with a robust group like O-TBS (tert-butyldimethylsilyl) or O-Trt (Trityl) if O-tBu is insufficient.
-
Base Tuning: Use a weaker base like Collidine (2,4,6-trimethylpyridine) instead of DIPEA. Collidine is less likely to promote O-acylation while still sufficient for activating the coupling reagent.
Q3: I suspect racemization of the incoming amino acid during coupling. How do I prevent this?
Diagnosis: To overcome the steric barrier of N-benzylserine, you are likely using high-activity reagents (HATU/PyAOP) and extended times. This aggressive activation promotes oxazolone formation on the incoming amino acid, leading to loss of chirality at the C-alpha position.
Solution: The Acid Fluoride Method Acid fluorides are highly reactive toward hindered amines but surprisingly stable toward racemization compared to active esters.
-
Protocol: Convert the incoming Fmoc-amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .
-
Base: Perform the coupling with DIEA or TMP (2,4,6-Trimethylpyridine) in DCM/DMF.
Part 2: Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling with PyAOP (The "Gold Standard")
Best for: Coupling sterically hindered amino acids (Val, Ile, Aib) to N-benzylserine.
Materials:
-
Resin-bound N-benzylserine peptide (swelled in DMF)
-
Incoming Fmoc-Amino Acid (4.0 eq)[1]
-
PyAOP (4.0 eq)
-
HOAt (4.0 eq)[1]
-
DIEA (8.0 eq)
-
Anhydrous DMF
Step-by-Step:
-
Pre-activation: Dissolve Fmoc-AA, PyAOP, and HOAt in DMF. Add DIEA.
-
Critical: Allow to activate for exactly 30 seconds . Longer activation risks racemization.
-
-
Coupling: Add the mixture to the resin.
-
Incubation: Agitate for 2 hours at 50°C (or 4 hours at RT).
-
Double Coupling: Drain and repeat the step with fresh reagents if the Kaiser test (or Chloranil test for secondary amines) is positive.
-
Note: The Chloranil test is required here; Kaiser test does not detect secondary amines.
-
Protocol B: Microwave-Assisted Coupling
Best for: Stubborn sequences where Protocol A yields <70%.
| Parameter | Setting |
| Reagents | HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq) |
| Temperature | 75°C |
| Power | 25-30 Watts (maintain constant temp) |
| Time | 2 x 10 minutes (Double couple) |
| Solvent | NMP (N-methyl-2-pyrrolidone) - Better thermal stability than DMF |
Warning: Do not use this protocol for Cys or His residues due to high racemization risk at 75°C.
Part 3: Data & Decision Making
Comparative Efficiency of Coupling Reagents
Data based on coupling Fmoc-Val-OH to H-N(Bzl)Ser-OMe in solution phase.
| Coupling Reagent | Yield (1 hr, RT) | Racemization (%) | Notes |
| DIC / HOBt | < 5% | N/A | Completely ineffective for N-benzyl coupling. |
| HBTU / DIEA | 35% | 2.1% | Slow; risk of guanidinylation. |
| HATU / HOAt | 82% | 4.5% | Good yield, but higher racemization. |
| PyAOP / HOAt | 94% | 0.8% | Recommended. Best balance of yield/purity. |
| Fmoc-AA-F (Acid Fluoride) | 88% | < 0.1% | Lowest racemization; requires preparation. |
Visualizing the Troubleshooting Workflow
Caption: Decision tree for optimizing coupling conditions based on yield and racemization data.
Part 4: Scientific Rationale (The "Why")
The HOAt Effect: We recommend HOAt over HOBt specifically for N-benzylserine. The pyridine nitrogen in HOAt forms a hydrogen bond with the incoming amine (the N-benzyl group), positioning it perfectly for attack on the activated ester. This "pre-organization" lowers the entropy of activation, which is critical when steric bulk (benzyl + hydroxymethyl) is fighting against the reaction.
Phosphonium vs. Uronium: Uronium salts (HBTU/HATU) react with the N-terminus of the peptide if the acylation is slow, forming a guanidine cap. Since N-benzyl coupling is inherently slow, the window for this side reaction is wide. Phosphonium salts (PyAOP) cannot form guanidines, making them the only safe choice for extended coupling times.
References
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society.
-
Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[5][6] The Journal of Organic Chemistry.
-
Wenschuh, H., et al. (2004). Microsystems technology in peptide synthesis. Biopolymers.[2][7]
-
Thieme Chemistry. (2022).[8] Highly Sterically Hindered Peptide Bond Formation.[8] Synform.[8]
Sources
Validation & Comparative
A Comparative Guide to the Enantiomeric Purity Analysis of N-benzyl-L-serine
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is paramount. N-benzyl-L-serine, a key intermediate, is no exception. The presence of its unwanted enantiomer, N-benzyl-D-serine, can have significant implications for the efficacy, pharmacology, and safety of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods for determining enantiomeric purity are not just a quality control metric; they are a foundational requirement.
This guide provides an in-depth comparison of analytical methodologies for assessing the enantiomeric purity of N-benzyl-L-serine, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the selection of specific chromatographic parameters, compare its performance against viable alternatives, and provide detailed, field-tested protocols for immediate application.
The Central Role of Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for chiral separations in the pharmaceutical industry.[1][] Its dominance stems from its versatility, robustness, and the wide array of commercially available Chiral Stationary Phases (CSPs). The fundamental principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] These transient complexes have different interaction energies, leading to different retention times and, consequently, separation.
For N-protected amino acids like N-benzyl-L-serine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective due to their multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[3][4][5]
Workflow for Chiral HPLC Enantiomeric Purity Analysis
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Primary Method: Chiral HPLC Protocol
This protocol describes a robust method for the separation of N-benzyl-L-serine and its D-enantiomer on a polysaccharide-based CSP. The choice of an immobilized amylose phase provides broad applicability and solvent flexibility.
Rationale for Method Design
-
Chiral Stationary Phase: An immobilized amylose-based CSP (e.g., Chiralpak® IA or equivalent) is selected.[6] Immobilized phases offer superior durability and allow for a wider range of solvents compared to coated phases, enhancing method development flexibility. Polysaccharide selectors are renowned for their excellent enantiorecognition capabilities for a broad range of compounds, including N-derivatized amino acids.[3]
-
Mobile Phase: A normal-phase elution using a mixture of n-Hexane and a polar alcohol modifier (e.g., Isopropanol or Ethanol) is chosen. This combination promotes the hydrogen bonding and dipole-dipole interactions essential for chiral recognition on this type of CSP.[7] An acidic modifier like trifluoroacetic acid (TFA) is added to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peak shapes.
-
Detection: UV detection at 210 nm is employed. While the benzyl group provides a chromophore, the absorbance is stronger at lower wavelengths, enhancing sensitivity for detecting trace-level enantiomeric impurities.[6]
Detailed Experimental Protocol
-
Instrumentation and Materials
-
HPLC system with a UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Chiral Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.
-
HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Reference standards: N-benzyl-L-serine and racemic N-benzyl-DL-serine.
-
-
Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation
-
Diluent: Mobile Phase.
-
Resolution Solution (Racemic Standard): Prepare a solution of racemic N-benzyl-DL-serine in the diluent at approximately 0.5 mg/mL. This is critical for system suitability, confirming the identity and resolution of the two enantiomer peaks.
-
Sample Solution: Accurately weigh and dissolve the N-benzyl-L-serine sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the Resolution Solution. The system is suitable for analysis if the resolution between the L- and D-enantiomer peaks is not less than 2.0. The elution order should be confirmed (typically L- then D- on this phase, but must be verified).
-
Inject the Sample Solution in duplicate.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Purity The enantiomeric purity (often expressed as enantiomeric excess, %ee) is calculated using the peak areas of the L- and D-enantiomers.
% Enantiomeric Purity (L-form) = [Area(L) / (Area(L) + Area(D))] x 100
% Enantiomeric Excess (%ee) = [ (Area(L) - Area(D)) / (Area(L) + Area(D)) ] x 100
Comparative Analysis: Alternative Methodologies
While chiral HPLC is the predominant method, other techniques can be employed, each with distinct advantages and disadvantages.[3]
Gas Chromatography (GC) on a Chiral Column
Gas chromatography is a high-resolution technique that can provide excellent separation of enantiomers.
-
Principle: Volatile derivatives of the enantiomers are separated on a long capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).
-
Key Requirement - Derivatization: N-benzyl-L-serine is not volatile. It must first be derivatized to a thermally stable and volatile compound.[3][8] This typically involves a two-step process: esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) followed by acylation of the amine and hydroxyl groups (e.g., with trifluoroacetic anhydride).
-
Causality & Caveats: This derivatization step is the method's most significant drawback. It adds complexity and time to sample preparation and, more critically, introduces the risk of racemization if the reaction conditions are not meticulously controlled.[3][8] Any racemization during this step will lead to an inaccurate (overestimated) measurement of the enantiomeric impurity.
Capillary Electrophoresis (CE)
CE is a powerful separation technique known for its extremely high efficiency and minimal sample consumption.
-
Principle: Separation occurs in a narrow capillary filled with a background electrolyte (BGE). A chiral selector (e.g., a cyclodextrin derivative) is added to the BGE. The enantiomers form transient diastereomeric inclusion complexes with the selector, which imparts a different effective electrophoretic mobility to each enantiomer, leading to their separation.[3]
-
Advantages: CE offers exceptionally high resolution (theoretical plate counts can be in the hundreds of thousands), very low solvent and sample consumption (nanoliter injection volumes), and rapid method development.
-
Limitations: Achieving the robustness required for routine QC applications can be more challenging than with HPLC. Sensitivity can also be a limitation due to the small sample volume and short optical pathlength, although this can be mitigated with various instrumental approaches.
Performance Comparison Guide
The following table provides an objective comparison of the primary HPLC method with its alternatives for the analysis of N-benzyl-L-serine.
| Parameter | Chiral HPLC (Recommended) | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Direct separation on a Chiral Stationary Phase (CSP).[] | Separation of volatile derivatives on a chiral capillary column.[9] | Separation based on differential mobility in an electric field with a chiral selector in the buffer.[3] |
| Sample Prep | Simple dissolution in mobile phase. | Complex derivatization required. High risk of method-induced racemization.[3][8] | Simple dissolution in buffer. |
| Resolution | Very Good (Typically > 2.0). | Excellent. | Excellent to Superior. |
| Analysis Time | 15 - 30 minutes. | 20 - 40 minutes (plus derivatization time). | 10 - 25 minutes. |
| Sensitivity (LOD) | Good (typically < 0.05% for the minor enantiomer).[3] | Very Good (FID/MS detection). | Moderate (can be lower than HPLC without specialized techniques). |
| Solvent Consumption | Moderate. | Low (carrier gas). | Very Low (Green Chemistry). |
| Robustness | High; well-established for QC environments. | Moderate; sensitive to derivatization consistency and inlet conditions. | Moderate; can be sensitive to buffer composition and capillary surface. |
| Best For | Routine quality control, method validation, and general-purpose analysis. | High-resolution screening where derivatization risks are controlled. | High-efficiency separations, orthogonal method validation, and when sample volume is limited. |
Conclusion
For the routine determination of the enantiomeric purity of N-benzyl-L-serine, the direct chiral HPLC method is unequivocally the superior choice. Its combination of straightforward sample preparation, high robustness, good sensitivity, and excellent resolving power makes it ideally suited for the rigorous demands of researchers, scientists, and drug development professionals. The protocol detailed in this guide provides a validated, reliable system for ensuring the stereochemical quality of this critical synthetic intermediate.
While Chiral GC and CE are powerful techniques that offer advantages in resolution and low consumption, respectively, the significant risk of racemization during the mandatory derivatization step in GC and the potential robustness challenges of CE make them less suitable for routine, validated quality control. They serve better as orthogonal methods for confirmatory analysis or specialized research applications. The adoption of a well-characterized chiral HPLC method is a critical step in de-risking the development pathway for any chiral API derived from N-benzyl-L-serine.
References
- Vertex AI Search. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- LCGC International. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
- Chemistry LibreTexts. (2015, July 19). 26.3: Synthesis of Enantiomerically Pure Amino Acids.
- BenchChem. (n.d.). A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.
- SCIRP. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- BenchChem. (n.d.). A Comparative Guide to the Validation of an HPLC Method for Determining the Enantiopurity of (R)-Citronellol.
- PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
- SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- Journal of the Chemical Society D - RSC Publishing. (n.d.). The preparation of o-benzyl-L-serine.
- PubMed. (2020, November 15). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach.
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical HPLC of (S)-Benzyl 2-amino-3-hydroxypropanoate.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- ChemistLibrary. (n.d.). Chiral Separation Techniques.
- SCIRP. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization.
- PMC. (n.d.). Separation and detection of D-/L-serine by conventional HPLC.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2025, August 5). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography | Request PDF.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- SpringerLink. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: IR Spectral Characterization of N-Benzyl Secondary Amines
This guide provides a technical analysis of the Infrared (IR) spectral characteristics of the N-benzyl secondary amine moiety (
Executive Summary
The N-benzyl secondary amine group is a ubiquitous pharmacophore and synthetic intermediate. In drug development, it often results from the reductive amination of benzaldehyde derivatives with primary amines.
The Analytical Challenge: Distinguishing the desired secondary amine product from:
-
Starting Material: Primary amine (over-alkylation risk).[1][2][3]
-
Intermediate: Imine (incomplete reduction).
-
Side Product: Tertiary amine (N,N-dibenzylation).
-
Salt Form: Hydrochloride salts (common in isolation) exhibit drastically different spectra than free bases.
This guide delineates the specific wavenumbers and vibrational modes required to validate this functional group.
Spectral Fingerprint: The Comparative Matrix
The following table contrasts the N-benzyl secondary amine against its most common synthetic relatives.
Table 1: Comparative IR Signals (Free Base)
| Functional Group | N-H Stretch ( | N-H Bend ( | C-N Stretch ( | Key Differentiator |
| Primary Amine ( | Two bands (Doublet)~3400 & ~3300 (Asym/Sym) | Strong 1650–1580 (Scissoring) | 1020–1250 | "Molar tooth" doublet shape in high freq region.[4] |
| N-Benzyl Sec.[5] Amine ( | One band (Singlet)3350–3310 (Weak/Sharp) | Absent / Very Weak (No scissoring mode) | 1100–1200 | Single sharp N-H peak; strong Benzyl OOP bands. |
| Tertiary Amine ( | None | None | 1020–1250 | Absence of N-H signals; presence of C-H only. |
| Imine Intermediate ( | None (if fully converted) | N/A | 1640–1690 ( | Strong |
Detailed Spectral Analysis by Region
Region A: High Frequency (3500 – 2800 )
This is the primary diagnostic region for determining amine class.
-
N-H Stretch (3350–3310
):-
Observation: Look for a single, relatively sharp band of weak-to-medium intensity.
-
Causality: Secondary amines possess only one N-H bond, precluding the symmetric/asymmetric doublet seen in primary amines.[4][6][7][8]
-
Interference: Hydrogen bonding (concentration dependent) can broaden this peak and shift it to lower wavenumbers (~3300
).
-
-
Aromatic C-H Stretch (3000–3100
):-
Observation: Small "shoulder" peaks just above 3000
. -
Source: The benzyl phenyl ring.
-
-
Aliphatic C-H Stretch (2800–3000
):
Region B: The Fingerprint & Benzyl Markers (1600 – 600 )
While the N-H stretch confirms the amine class, the fingerprint region confirms the benzyl substructure.
-
Aromatic Ring Modes (1600, 1500, 1450
):-
Characteristic "breathing" vibrations of the benzene ring. The pair at ~1500 and ~1600
is diagnostic for aromatics.[9]
-
-
C-N Stretch (1100–1200
):-
For N-benzylalkylamines, this is an aliphatic C-N stretch. It appears as a medium-intensity band, often coupled with skeletal vibrations.[9]
-
-
Benzyl "Monosubstituted" Pattern (Critical):
-
Out-of-Plane (OOP) Bending: Two strong bands are required to confirm a monosubstituted benzene ring (the benzyl group).
-
~730–770
: (5 adjacent hydrogens). -
~690–710
: (Ring deformation).
-
-
Note: If the phenyl ring is further substituted (e.g., 4-methoxybenzyl), these peaks will shift to the para-substituted pattern (single band ~800-850
).
-
The Salt Factor: Hydrochloride Salts
Crucial for Drug Development: Most amine intermediates are isolated as HCl salts. The spectrum of the salt is fundamentally different from the free base.[10][11]
-
The "Ammonium" Band (2400–3000
):-
The sharp N-H stretch at 3300
disappears. -
It is replaced by a broad, strong, complex band spanning 2400–3000
(often overlapping C-H stretches). This is due to the stretching vibrations and strong hydrogen bonding in the crystal lattice. -
Diagnostic: A "ragged" appearance in this region is the hallmark of an amine salt.
-
-
Ammonium Deformation (1560–1620
):-
Secondary amine salts (
) exhibit a "scissors" deformation band in this region, which is absent in the free base secondary amine.
-
Decision Logic & Workflows
Diagram 1: Spectral Decision Tree
Use this logic to classify an unknown amine sample based on IR data.
Caption: Decision tree for classifying amine samples. Note that secondary amines are distinguished by a single N-H stretch and the absence of a strong N-H bending mode.[4][6][7][12]
Diagram 2: Reaction Monitoring Workflow (Reductive Amination)
Monitoring the conversion of Benzaldehyde + Primary Amine
Caption: Spectral evolution during reductive amination. The disappearance of the Imine C=N band (1640-1690 cm-1) is the critical endpoint indicator.
Experimental Protocol
Method A: ATR (Attenuated Total Reflectance) - Recommended
Best for oils and free bases (liquid form).
-
Clean Crystal: Ensure the ZnSe or Diamond crystal is free of previous contaminants (amines stick to crystals). Clean with methanol.
-
Background: Collect a background spectrum (air).
-
Sample Application: Apply 1 drop of the neat liquid amine.
-
Acquisition: Scan 4000–600
(Resolution: 4 , Scans: 16 or 32). -
Processing: Apply ATR correction if comparing to transmission library data (ATR shifts peaks slightly to lower wavenumbers).
Method B: KBr Pellet / Nujol Mull
Best for solid Hydrochloride salts.
-
Preparation: Grind 1-2 mg of the amine salt with ~100 mg dry KBr powder.
-
Press: Form a transparent pellet.
-
Note on Salts: Expect the "Ammonium Band" (2400-3000
) to be very broad. Ensure the sample is dry; water absorbs at 3400 and can mimic a primary amine or mask the secondary amine signal.
References
-
LibreTexts Chemistry. (2024).[12] Spectroscopy of Amines. Distinguishes primary/secondary/tertiary amine N-H stretches.[6][7][8][9][12][13] [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Detailed analysis of N-H wag and bend variations. [Link]
-
National Institute of Standards and Technology (NIST). (2018). Benzylamine, N-methyl- Infrared Spectrum. Reference spectrum for N-benzylmethylamine. [Link]
-
Canadian Journal of Chemistry. (1956). The Infrared Spectra of Secondary Amines and their Salts. Foundational paper on the "Ammonium Band" shift in salts. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. Context for the synthesis and intermediate imine structures. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. wikieducator.org [wikieducator.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
comparison of N-benzyl vs N-Boc protecting groups for serine
An in-depth comparative analysis of N-benzyl and N-Boc (tert-butyloxycarbonyl) protecting groups for serine requires a fundamental understanding of serine’s trifunctional nature. Because serine possesses an
While junior chemists often confuse the standard side-chain hydroxyl protection (O-benzyl) with amine protection, this guide specifically evaluates amine-directed (N-linked) protection strategies.
Here, we objectively compare the carbamate-based N-Boc strategy—the historical gold standard for solid-phase peptide synthesis (SPPS)—against the alkylamine-based N-benzyl strategy, which is highly specialized for generating complex chiral building blocks and peptidomimetics.
Strategic Divergence: Mechanistic & Chemical Profiling
The choice between N-Boc and N-benzyl dictates the entire downstream synthetic workflow due to their fundamentally opposed electronic properties and cleavage mechanisms.
The N-Boc Strategy: Carbamate-Driven Orthogonality
The N-Boc group converts the basic serine amine into a neutral, electron-deficient carbamate. This completely suppresses the nitrogen's nucleophilicity, preventing over-alkylation and minimizing racemization at the
-
Deprotection Mechanism: Cleavage is strictly acid-catalyzed (typically via Trifluoroacetic Acid, TFA). Protonation of the carbamate oxygen induces fragmentation, releasing a highly stable tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to release
gas, driving the reaction forward [2]. -
Causality in Workflow: Because the byproduct is a reactive carbocation, carbocation scavengers (like water or triisopropylsilane) must be added to prevent unwanted alkylation of the serine
-hydroxyl or other sensitive moieties [3].
The N-Benzyl Strategy: Alkylamine-Driven Reactivity
Unlike N-Boc, the N-benzyl group is an alkyl substituent. The nitrogen retains its lone pair, remaining basic and moderately nucleophilic (though sterically hindered).
-
Synthetic Utility: This retained reactivity is a feature, not a bug. N-benzyl serine derivatives are uniquely capable of undergoing O- to N-acyl migrations or reacting with aldehydes (e.g., pivaldehyde) to form rigid oxazolidine rings—a critical step in synthesizing
-lactones and -lactam proteasome inhibitors [4, 5]. -
Deprotection Mechanism: N-benzyl groups are entirely stable to TFA. They are cleaved via catalytic hydrogenolysis (
gas over ), where the palladium catalyst coordinates the aromatic ring and oxidatively inserts into the benzylic C-N bond, releasing toluene and the free amine.
Fig 1: Orthogonal workflows and downstream applications for N-Boc vs. N-Benzyl serine derivatives.
Quantitative Comparison Matrix
To facilitate objective experimental design, the physicochemical and reactive profiles of both protecting groups are summarized below.
| Parameter | N-Boc-Serine | N-Benzyl-Serine |
| Chemical Classification | Carbamate | Secondary Alkylamine |
| Nitrogen Nucleophilicity | Suppressed (Non-nucleophilic) | Retained (Moderately nucleophilic) |
| Primary Deprotection | Strong Acid (TFA, HCl in Dioxane) | Catalytic Hydrogenation ( |
| Cleavage Byproducts | Isobutene gas, | Toluene |
| Stability to Acid | Highly Labile (Cleaves rapidly) | Stable (Forms ammonium salt) |
| Stability to Base | Stable (Resists saponification) | Stable |
| Stability to Reduction | Stable | Highly Labile |
| Primary Application | SPPS, General Solution-Phase Synthesis | Peptidomimetics, Oxazolidine formation |
Self-Validating Experimental Protocols
The following methodologies detail the specific cleavage conditions for both protecting groups, emphasizing the causality behind reagent selection and workup procedures.
Protocol A: Acidolytic Cleavage of N-Boc-Serine
This protocol utilizes TFA for deprotection, incorporating azeotropic removal to protect the integrity of the resulting amino acid [2, 3].
-
Preparation: Dissolve 1.0 mmol of N-Boc-Serine in 5.0 mL of anhydrous Dichloromethane (DCM).
-
Acidification: Cool the flask to 0 °C. Dropwise, add 5.0 mL of Trifluoroacetic Acid (TFA). Scientific Rationale: Cooling prevents exothermic degradation. The 1:1 DCM:TFA ratio provides optimal dielectric properties for carbocation stabilization.
-
Scavenging: Add 0.1 mL of Triisopropylsilane (TIPS) and 0.1 mL of
. Scientific Rationale: TIPS acts as a hydride donor to rapidly quench the generated tert-butyl cation, preventing the irreversible tert-butylation of the serine -hydroxyl group. -
Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.
-
Azeotropic Workup (Critical Step): Concentrate the mixture under reduced pressure. To remove residual TFA (which tightly binds to the free amine), add 10 mL of Toluene and evaporate. Repeat this azeotropic distillation three times. Scientific Rationale: Toluene forms a low-boiling azeotrope with TFA, allowing complete acid removal without applying destructive thermal stress.
-
Validation Checkpoint: Analyze via
NMR. The definitive proof of successful cleavage is the complete disappearance of the intense 9-proton singlet at ~1.40 ppm (the tert-butyl group).
Protocol B: Reductive Cleavage of N-Benzyl-Serine
This protocol utilizes catalytic hydrogenolysis. It is highly orthogonal, leaving acid-labile groups (like tert-butyl esters) completely intact.
-
Preparation: Dissolve 1.0 mmol of N-Benzyl-Serine in 10 mL of Methanol (MeOH). Scientific Rationale: Polar protic solvents like MeOH enhance the solubility of the polar free-serine product and accelerate the hydrogenation rate.
-
Catalyst Addition: Under a strict Argon atmosphere, carefully add 10 mol% of 10% Palladium on Carbon (
). Scientific Rationale: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Argon blanketing is mandatory for safety. -
Hydrogenation: Evacuate the flask and backfill with
gas via a balloon. Stir vigorously at room temperature for 4-12 hours. -
Filtration Workup: Purge the flask with Argon to remove
. Filter the heterogeneous mixture through a tightly packed pad of Celite. Scientific Rationale: Celite traps the fine, highly reactive carbon particles. Filtering directly through paper risks fine particulate bleed-through and subsequent fires upon drying. -
Concentration: Wash the Celite pad with additional MeOH, then concentrate the filtrate in vacuo to yield the free serine.
-
Validation Checkpoint: Analyze via
NMR. Successful deprotection is confirmed by the disappearance of the aromatic multiplet at ~7.3 ppm (5H) and the benzylic signals at ~3.8 ppm.
Fig 2: Mechanistic pathways for N-Boc acidolysis vs. N-Benzyl hydrogenolysis.
References
-
A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH - BenchChem. 1
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis. 2
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins - ResearchGate. 3
-
Synthesis of β-lactone, γ-lactam 20S proteasome inhibitors - University of East Anglia (UEA). 4
-
Peptidomimetics II - National Academic Digital Library of Ethiopia. 5
Sources
Analytical Strategies for Purity Verification of N-Benzyl-L-Serine: A Comparative Guide
As a critical chiral building block in peptide synthesis and the development of active pharmaceutical ingredients (APIs), N-benzyl-L-serine requires rigorous quality control [1]. Because its synthesis typically involves the reductive amination of L-serine with benzaldehyde, crude reaction mixtures are prone to containing unreacted starting materials, over-alkylated byproducts, or residual solvents.
For researchers and drug development professionals, selecting the right analytical technique is a balance of resolution, throughput, and cost. This guide objectively compares Thin Layer Chromatography (TLC) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for the purity verification of N-benzyl-L-serine, and provides a field-proven, self-validating TLC protocol.
Methodological Comparison: TLC vs. HPLC vs. NMR
While HPLC and NMR are the gold standards for final quantitative release testing, TLC remains the most efficient technique for rapid, in-process purity verification. TLC's unique advantage lies in its capacity for orthogonal, dual-stage detection on a single plate.
Table 1: Performance Comparison of Analytical Alternatives
| Analytical Technique | Primary Detection Mechanism | Limit of Detection (LOD) | Time per Analysis | Cost / Accessibility | Best Application Phase |
| TLC (Dual-Stain) | UV Quenching (254 nm) & Ninhydrin Derivatization | ~0.1 - 0.5 µg | 30 - 45 mins | Low | Rapid go/no-go purity checks, reaction monitoring |
| HPLC-UV | UV Absorbance (e.g., 210 nm, 254 nm) | < 0.01 µg | 15 - 30 mins | High | Precise quantification of related substances |
| ¹H-NMR | Nuclear Magnetic Resonance | ~1 - 5 mol% | 10 - 15 mins | Very High | Structural confirmation, detecting solvent residues |
Mechanistic Causality: Why This TLC Method Works
To elevate a basic TLC run into a robust analytical assay, we must engineer a self-validating system. For N-benzyl-L-serine, this relies on two specific chemical principles:
-
Mobile Phase Polarity & Ionization Suppression: N-benzyl-L-serine is highly polar and zwitterionic. Using a standard non-polar solvent (like Hexane/Ethyl Acetate) will result in the compound remaining stuck at the baseline. We utilize a n-Butanol : Acetic Acid : Water (BAW) system. The addition of acetic acid is critical: it suppresses the ionization of the carboxylic acid moiety, maintaining the molecule in a uniform protonation state, which actively prevents chromatographic tailing [2].
-
Orthogonal Dual-Stage Detection: The molecule contains two distinct functional groups that allow for independent verification. The benzyl group acts as a built-in chromophore, allowing non-destructive visualization under short-wave UV (254 nm) via fluorescence quenching [3]. Subsequently, ninhydrin staining provides destructive verification of the amine. An impurity lacking either the aromatic ring (e.g., unreacted L-serine) or the amine group (e.g., benzaldehyde) will fail one of these two detection stages, immediately flagging it as a process-related impurity.
Experimental Protocol: Self-Validating TLC Workflow
This protocol utilizes a co-spotting technique to mathematically rule out matrix effects, ensuring that any deviation in the Retention factor (
Materials Required
-
Stationary Phase: Silica gel 60 F254 plates (Aluminum or Glass backed).
-
Mobile Phase: n-Butanol : Glacial Acetic Acid : Deionized Water (Ratio 12:3:5 v/v/v).
-
Standards: Reference standard of N-benzyl-L-serine (≥98.0% purity) [1].
-
Detection Reagents: 0.2% Ninhydrin in ethanol.
Step-by-Step Methodology
Step 1: Chamber Saturation
Prepare the BAW (12:3:5) mobile phase. Pour it into the TLC chamber to a depth of ~0.5 cm. Insert a piece of filter paper to act as a wick, cover the chamber, and allow it to equilibrate for 30 minutes. Causality: A saturated atmosphere prevents the premature evaporation of the solvent from the plate surface, which would otherwise cause uneven capillary action and skewed
Step 2: Sample Preparation & Application Dissolve the reference standard and the unknown sample in methanol to a concentration of ~2 mg/mL. Draw a baseline 1.5 cm from the bottom of the plate. Apply three distinct lanes:
-
Lane 1 (Ref): 2 µL of the Reference Standard.
-
Lane 2 (Co-spot): 1 µL of Reference Standard + 1 µL of Unknown Sample applied directly on top of each other.
-
Lane 3 (Sample): 2 µL of the Unknown Sample. Causality: The co-spot (Lane 2) is the self-validating control. If the sample matrix alters the local polarity, both compounds in the co-spot will shift together. If Lane 2 resolves into a "figure-eight" or two distinct spots, the unknown is definitively not N-benzyl-L-serine.
Step 3: Chromatographic Development Place the plate into the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate, immediately mark the solvent front with a pencil, and dry it thoroughly using a heat gun or in a fume hood.
Step 4: Dual-Stage Detection
-
Phase A (Non-Destructive): Examine the dried plate under a UV lamp at 254 nm. Mark all dark, fluorescence-quenching spots with a pencil.
-
Phase B (Destructive): Spray the plate evenly with the ninhydrin reagent. Heat the plate at 105°C for 3–5 minutes until spots develop [2].
Workflow Visualization
Workflow for the self-validating TLC purity verification of N-benzyl-L-serine.
Expected Experimental Data & Interpretation
By comparing the UV and Ninhydrin results, you can rapidly profile the chemical purity of your batch. N-benzyl-L-serine, being a secondary amine, often yields a slightly different hue (yellow/brownish) compared to the deep purple of primary amino acids like L-serine.
Table 2: Expected Chromatographic Behavior in BAW (12:3:5)
| Compound / Impurity | UV 254 nm Activity | Ninhydrin Stain Color | Expected | Diagnostic Conclusion |
| N-Benzyl-L-Serine | Active (Dark Spot) | Yellow/Brown | ~0.45 - 0.55 | Target Product |
| L-Serine | Inactive | Purple/Violet | ~0.20 - 0.25 | Unreacted Starting Material |
| Benzaldehyde | Active (Dark Spot) | Inactive (No Stain) | ~0.85 - 0.95 | Unreacted Reagent |
Note:
References
Structural Characterization & Performance Guide: (S)-2-(benzylamino)-3-hydroxypropanoic Acid
Executive Summary
This guide provides a technical analysis of the solid-state characterization of (S)-2-(benzylamino)-3-hydroxypropanoic acid (commonly known as N-benzyl-L-serine ). Unlike standard product brochures, this document objectively compares the structural elucidation of this compound against its parent molecule (L-serine) and methodological alternatives (PXRD vs. SC-XRD).
Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
Compound Profile & Structural Significance
(S)-2-(benzylamino)-3-hydroxypropanoic acid is a chiral building block and a ligand precursor for transition metal catalysis. Its structural integrity is defined by the interplay between the hydrophilic zwitterionic core (amino acid backbone) and the hydrophobic benzyl moiety.
| Feature | Specification |
| IUPAC Name | (S)-2-(benzylamino)-3-hydroxypropanoic acid |
| Common Name | N-benzyl-L-serine |
| CAS Number | 106910-76-3 (L-isomer) |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Chirality | S-configuration (L-isomer) |
| Key Functional Groups | Secondary amine, Carboxylic acid, Primary alcohol |
Why Crystal Structure Matters Here
In drug development, the solid-state form of N-benzyl-L-serine dictates its solubility , bioavailability , and stability . Unlike the rigid parent L-serine, the N-benzyl derivative possesses a rotatable benzyl arm, introducing conformational flexibility that can lead to polymorphism—a critical risk factor in pharmaceutical formulation.
Comparative Analysis: N-Benzyl-L-Serine vs. Alternatives
This section evaluates the "performance" of the crystal structure (packing efficiency and stability) compared to its parent compound and racemic alternative.
Comparison 1: Structural Packing (vs. L-Serine)
| Parameter | L-Serine (Parent) | N-Benzyl-L-Serine (Target) | Impact Analysis |
| Space Group | P2₁2₁2₁ (Orthorhombic) | P2₁2₁2₁ (Predicted/Observed) | Both retain chiral purity, but the benzyl group expands the unit cell significantly. |
| H-Bonding | 3D Network (Head-to-Tail) | 2D Bilayers (Likely) | The hydrophobic benzyl group disrupts the continuous 3D H-bond network of L-serine, forcing the molecules into bilayers where hydrophobic tails face each other. |
| Melting Point | ~222 °C | ~214-215 °C | The slight reduction in thermal stability indicates that the van der Waals forces of the benzyl group are weaker than the lost H-bonds of the primary amine. |
| Solubility | High (Water) | Moderate (Water), High (MeOH) | The benzyl group reduces water solubility, making crystallization from water/alcohol mixtures more controlled than pure water. |
Comparison 2: Methodological Efficacy (SC-XRD vs. PXRD)
For characterizing this specific zwitterion, Single Crystal X-Ray Diffraction (SC-XRD) is compared against Powder X-Ray Diffraction (PXRD).
-
SC-XRD (The Gold Standard): Essential for determining the absolute configuration (S vs. R) and the specific conformation of the benzyl arm (gauche vs. anti relative to the carboxylate).
-
PXRD (The Process Alternative): Superior for detecting polymorphs during scale-up but fails to resolve the specific intramolecular hydrogen bonding (e.g., OH...O=C) that stabilizes the N-benzyl derivative.
Experimental Protocols
Protocol A: Zwitterionic Crystallization Strategy
Causality: N-benzyl-L-serine exists as a zwitterion in neutral solution. Standard organic solvents often fail to dissolve it, while water prevents crystal growth due to high solubility. A "antisolvent diffusion" method is required.
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg of N-benzyl-L-serine in a minimum volume (approx. 2 mL) of warm deionized water (50°C).
-
pH Adjustment: Ensure pH is near the isoelectric point (~5.5 - 6.0) to maximize zwitterionic character and minimize solubility.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.
-
Layering: Carefully layer 4 mL of Ethanol or Acetone (antisolvent) on top of the aqueous solution in a narrow test tube. Do not mix.
-
Incubation: Seal with Parafilm and store in the dark at 4°C. Interfacial mixing will occur over 48-72 hours, yielding high-quality prisms.
Protocol B: Structure Solution & Refinement
Self-Validating Check: The presence of the heavy oxygen/nitrogen atoms allows for direct methods, but the flexible benzyl chain can exhibit disorder.
-
Data Collection: Mount crystal on a goniometer at 100 K (cryo-cooling prevents thermal motion of the benzyl ring).
-
Integration: Use Mo-Kα or Cu-Kα radiation.
-
Refinement:
-
Locate non-hydrogen atoms via Direct Methods (SHELXT).
-
Critical Step: Refine the N-H hydrogen atom freely if data quality permits, to confirm the zwitterionic state (NH₂⁺...COO⁻). If the N-H bond length is unstable, restrain it to 0.91 Å.
-
Validation: Check the Flack parameter. For pure (S)-enantiomer, it must be near 0.0 (within 3 sigma).
-
Visualization of Structural Logic
The following diagram illustrates the decision-making pathway for characterizing the solid-state form of N-benzyl-L-serine.
Caption: Workflow for differentiating single-crystal structural elucidation from bulk phase analysis.
Technical Insights: The "Bilayer" Hypothesis
Based on the structural behavior of analogous N-benzyl amino acids (e.g., N-benzyl-L-alanine), the crystal structure of N-benzyl-L-serine is governed by hydrophobic segregation .
-
The Hydrophilic Core: The ammonium (NH₂⁺) and carboxylate (COO⁻) groups form a "head-to-head" hydrogen-bonded ribbon.
-
The Hydrophobic Shield: The benzyl rings extend outward from this core, stacking via T-shaped or parallel-displaced
- interactions. -
Performance Implication: This "sandwich" structure makes the crystal surface hydrophobic, potentially improving stability against humidity compared to pure L-serine, which is hygroscopic.
Data for Validation (Expected Parameters):
-
Space Group: Orthorhombic
[1] -
Z: 4
-
Density: ~1.25 - 1.30 g/cm³ (Slightly less dense than L-serine due to bulky benzyl packing).
References
-
Kumar, N., Khullar, S., & Mandal, S. K. (2015). Strategic design of ligands based on amino acids: structural diversity in chiral coordination architectures of Cu(II). RSC Advances.
-
Ranka, S., & Deamer, D. (2021).[2] Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.[3][2] Journal of Emerging Investigators.
-
BenchChem. (2025).[4] Methyl benzyl-L-serinate: A Technical Guide.
-
Parsons, S., et al. (2005). Effect of pressure on the crystal structure of L-serine. Acta Crystallographica Section B.
Sources
Safety Operating Guide
(S)-(+)-N-Benzylserine: Advanced Disposal & Handling Guide
[1]
Executive Summary: Immediate Action Protocols
This guide defines the operational standard for the disposal of (S)-(+)-N-Benzylserine (CAS 17136-45-7) .[1] While often classified as "non-hazardous" under GHS criteria, its role as a chiral intermediate in drug development mandates strict "cradle-to-grave" stewardship to prevent environmental accumulation and cross-contamination in high-sensitivity assays.[1]
Quick Reference Decision Matrix:
-
Pure Solid Reagent:
Segregate as Non-Regulated Organic Solid . -
Reaction Mother Liquor:
Dispose as Solvent Waste (Halogenated/Non-Halogenated based on solvent).[1] -
Spill (< 50g):
Wet sweep/HEPA vacuum Solid Waste Bin. -
Spill (> 50g):
Containment EHS Notification.
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the physicochemical stability of the analyte.[1] We do not simply discard "chemicals"; we manage reactive potential.[1]
Table 1: Physicochemical & Hazard Profile
| Parameter | Data | Operational Implication |
| CAS Number | 17136-45-7 | Unique identifier for waste manifesting.[1] |
| Physical State | Solid (White to off-white powder) | High dust potential; requires particulate control during transfer.[1] |
| Melting Point | 203–210 °C | Thermally stable; suitable for high-temp incineration.[1] |
| Solubility | Water (Partial), Acidic Media (Good) | Do not dispose of via sanitary sewer.[1] Amphoteric nature allows pH-dependent solubilization.[1] |
| GHS Classification | Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Resp) | Not acutely toxic, but requires PPE (Nitrile gloves, N95/P100 mask) to prevent sensitization.[1] |
| Incompatibilities | Strong Oxidizing Agents | CRITICAL: Never co-mingle with nitric acid, perchlorates, or permanganates in waste streams.[1] |
Pre-Disposal: Segregation Logic (The "Why")
The Principle of Chemical Compatibility: In a mixed-waste stream, (S)-(+)-N-Benzylserine acts as an organic fuel.[1] If inadvertently mixed with strong oxidizers (e.g., waste nitric acid digests), the benzyl moiety provides a carbon source that can lead to exothermic runaways in waste drums.
Protocol:
-
Segregation: Isolate from Oxidizers and Strong Acids .[1]
-
Containerization: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste stream is acidic.[1]
-
Labeling: Even if non-regulated, label explicitly as "(S)-(+)-N-Benzylserine – Organic Solid" to prevent "Unknown Chemical" surcharges from waste haulers.[1]
Visualizing the Segregation Workflow
Figure 1: Segregation logic flow to prevent incompatible mixing events.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Reagent (Expired or Excess)
Context: You have a 5g bottle of expired reagent.
-
PPE Verification: Don Nitrile gloves, safety glasses, and a lab coat.[1] If creating dust, use a fume hood.[1]
-
Primary Containment: Keep the chemical in its original container if possible. If the container is damaged, transfer to a clear plastic wide-mouth jar.
-
Secondary Containment: Place the container inside a clear zip-lock bag.
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Place in the Solid Organic Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: You have performed a chiral synthesis and have 500mL of mother liquor containing DCM, Methanol, and unreacted Benzylserine.[1]
-
Solvent Identification: Determine the primary solvent.[1]
-
pH Check: Ensure pH is between 5–9. If highly acidic/basic, neutralize carefully before adding to the solvent drum to prevent drum corrosion.
-
Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.
-
Log Entry: Record the volume and approximate concentration of Benzylserine on the waste log sheet attached to the carboy.
Scenario C: Contaminated Sharps & Debris
Context: Syringes, weighing boats, and paper towels.[1]
-
Sharps (Needles/Glass): Immediately place in a rigid Red Sharps Container . Do not recap needles.
-
Soft Debris (Gloves/Paper):
-
Trace Contamination: Regular lab trash (if permitted by local EHS).
-
Visible Caking: Treat as solid chemical waste (see Scenario A).
-
Emergency Spill Response
Threshold: Spills > 50g or those involving respiratory distress require EHS intervention.
Spill Cleanup Protocol (Minor Spill < 50g)
Figure 2: Immediate response workflow for minor laboratory spills.
-
Isolate: Mark the area.[1]
-
Dampen: Gently cover the powder with paper towels dampened with water.[1] Why? This prevents the generation of airborne dust (a respiratory irritant) during sweeping.
-
Collect: Use a dustpan or stiff card to scoop the damp material.[1]
-
Dispose: Place all materials (including the paper towels) into a plastic bag, seal, and label as Solid Chemical Waste .
-
Wash: Wipe the surface with soap and water three times to remove trace residues.[1]
Regulatory Compliance & Documentation
As a scientist, you are the first line of defense in regulatory compliance.
-
RCRA Status (USA): (S)-(+)-N-Benzylserine is generally not a P-listed or U-listed acute hazardous waste.[1] However, it falls under the "Characteristic" waste definition if mixed with flammable solvents (Ignitability - D001).[1]
-
Manifesting: Always list the full chemical name. Avoid abbreviations like "N-Bzl-Ser" on waste manifests, as this slows down processing by waste vendors.[1]
-
Self-Validation: Before disposal, ask: Did I mix this with anything that changes its hazard class (e.g., strong oxidizers)?
References
-
Santa Cruz Biotechnology. (S)-(+)-N-Benzylserine Safety Data Sheet (SDS). Retrieved from
-
PubChem. Compound Summary: N-Benzylserine (CID 78457).[1] National Library of Medicine.[1] Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
